(S)-2-(2-Hydroxyethyl)piperidine hydrochloride
Descripción
The exact mass of the compound (S)-2-(2-Hydroxyethyl)piperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-2-(2-Hydroxyethyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(2-Hydroxyethyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-[(2S)-piperidin-2-yl]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c9-6-4-7-3-1-2-5-8-7;/h7-9H,1-6H2;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOCPKDUBFJADK-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705275 | |
| Record name | 2-[(2S)-Piperidin-2-yl]ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
786684-21-7 | |
| Record name | 2-[(2S)-Piperidin-2-yl]ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-Piperidineethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
(S)-2-(2-Hydroxyethyl)piperidine hydrochloride molecular structure
The following technical guide details the molecular architecture, synthesis, and application of (S)-2-(2-Hydroxyethyl)piperidine hydrochloride .
Molecular Identity, Process Chemistry, and Pharmaceutical Utility
Executive Summary
(S)-2-(2-Hydroxyethyl)piperidine hydrochloride (also known as (S)-2-Piperidineethanol HCl ) is a chiral heterocyclic building block essential in the synthesis of piperidine alkaloids and active pharmaceutical ingredients (APIs). Unlike its achiral isomer N-(2-hydroxyethyl)piperidine, this compound possesses a stereocenter at the C2 position, imparting specific pharmacological activities to its derivatives.
It serves as the critical chiral scaffold for the synthesis of Icaridin (Picaridin) , a WHO-recommended insect repellent, and is increasingly utilized in the development of neurokinin receptor antagonists and kinase inhibitors. This guide outlines the structural specifications, resolution-based synthesis, and handling protocols for the hydrochloride salt.
Molecular Identity & Stereochemical Architecture
The distinction between the C2-substituted and N-substituted isomers is the most frequent source of error in procurement and synthesis. The target molecule is a C-substituted piperidine.
Chemical Specifications
| Property | Data |
| IUPAC Name | (S)-2-(2-Hydroxyethyl)piperidinium chloride |
| Common Name | (S)-2-Piperidineethanol HCl |
| CAS Number (Free Base) | 103639-57-2 |
| CAS Number (HCl Salt) | 786684-21-7 (or generic 94633-29-7 for salt series) |
| Molecular Formula | C₇H₁₅NO[1][2][3][4][5][6] · HCl |
| Molecular Weight | 165.66 g/mol (Salt) / 129.20 g/mol (Base) |
| Chiral Center | Position C2 (S-configuration) |
| Solubility | Highly soluble in water, methanol, ethanol; insoluble in diethyl ether. |
| Appearance | White to off-white crystalline solid (Salt); Viscous oil (Free Base). |
Stereochemistry
The (S)-enantiomer is defined by the spatial arrangement at the C2 carbon. In the lowest energy chair conformation, the bulky 2-hydroxyethyl group typically adopts an equatorial position to minimize 1,3-diaxial interactions, stabilizing the molecule.
-
Configuration: (S)
-
CIP Priority: N(1) > C(side-chain) > C(ring) > H
Synthetic Pathways & Process Chemistry
The industrial production of the (S)-enantiomer typically proceeds via the hydrogenation of 2-(2-hydroxyethyl)pyridine followed by optical resolution. Direct asymmetric hydrogenation is possible but often cost-prohibitive for bulk intermediates compared to classical resolution.
Synthesis Workflow (Graphviz)
The following diagram illustrates the industrial route starting from 2-picoline derivatives to the final chiral salt.
Caption: Figure 1. Process flow for the isolation of (S)-2-(2-Hydroxyethyl)piperidine HCl via classical resolution.
Experimental Protocol: Salt Formation & Purification
While the synthesis of the piperidine ring is standard, the critical step for stability is the conversion of the hygroscopic free base into the stable hydrochloride salt. The following protocol ensures a free-flowing, non-hygroscopic solid suitable for long-term storage.
Materials
-
Substrate: (S)-2-Piperidineethanol (Free Base, >98% ee).[4]
-
Solvent: Anhydrous Ethanol (EtOH) and Diethyl Ether (Et₂O).
-
Reagent: HCl gas (generated in situ) or 4M HCl in Dioxane.
-
Equipment: Schlenk line (for moisture exclusion), Rotary Evaporator.
Methodology
-
Dissolution: Dissolve 10.0 g (77.4 mmol) of (S)-2-piperidineethanol free base in 50 mL of anhydrous ethanol. Cool the solution to 0°C in an ice bath.
-
Acidification: Dropwise add 25 mL of 4M HCl in dioxane (or bubble dry HCl gas) while stirring. Maintain temperature below 10°C to prevent side reactions (dehydration to vinyl-piperidine).
-
Monitoring: Monitor pH using wet pH paper; endpoint is reached at pH 2–3.
-
Precipitation: Add 150 mL of cold diethyl ether to the solution. The hydrochloride salt will precipitate as a white solid.
-
Filtration: Filter the solid under a nitrogen blanket (the salt can be hygroscopic initially).
-
Recrystallization: Recrystallize from hot Isopropanol/Ethanol (9:1) to remove trace diastereomers or unreacted amines.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours over P₂O₅.
Validation Parameters (Self-Validating System)
-
Melting Point Check: The HCl salt should melt sharply. (Note: Free base melts ~60°C; HCl salt typically >130°C).
-
Silver Nitrate Test: Dissolve a small sample in water and add AgNO₃. A thick white precipitate (AgCl) confirms the hydrochloride counter-ion.
Analytical Characterization
To certify the compound for pharmaceutical use, the following analytical matrix must be completed.
| Method | Diagnostic Signal | Acceptance Criteria |
| ¹H NMR (D₂O) | δ 3.0-3.4 ppm (m, Ring protons adjacent to N) | Integration matches 15H count; no solvent peaks. |
| Chiral HPLC | Chiralpak AD-H or OD-H column | >98.5% Enantiomeric Excess (ee). |
| Specific Rotation | [α]²⁰D (c=1, Methanol) | Must be consistent with reference (typically positive for S-isomer salts, verify against specific batch CoA). |
| Mass Spectrometry | ESI+ [M+H]⁺ | m/z = 130.12 (Base peak). |
Pharmaceutical Applications
Icaridin (Picaridin) Synthesis
The most commercially significant application is the synthesis of Icaridin. While commercial Icaridin is often a racemate (containing equimolar amounts of (R) and (S) sec-butyl esters), the (S)-isomer is used in mechanistic studies to determine the specific binding affinity to insect odorant receptors.
Kinase Inhibitors & Alkaloids
The (S)-piperidine ethanol scaffold mimics the structure of naturally occurring alkaloids like Coniine and Sedamine . In modern drug discovery, it is used as a polar, chiral "warhead" in kinase inhibitors (e.g., for HCV or oncology targets) to improve water solubility and target selectivity.
Caption: Figure 2.[7] Downstream chemical utility of the (S)-2-piperidineethanol scaffold.
Handling and Stability
-
Hygroscopicity: The hydrochloride salt is less hygroscopic than the free base but should still be stored in a desiccator. The free base absorbs atmospheric CO₂ and water rapidly.
-
Storage: Store at 2–8°C under Argon.
-
Safety: Irritant.[3][4] Causes serious eye irritation (H319) and skin irritation (H315). Wear nitrile gloves and safety goggles.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15144, 2-Piperidin-2-ylethanol. Retrieved from [Link]
-
Perdicchia, D., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. International Journal of Molecular Sciences. Retrieved from [Link]
- Reilly, T. (1999).Process for preparing 2-piperidineethanol derivatives. U.S. Patent No. 6,329,528 (assigned to Reilly Industries).
Sources
- 1. 1-(2-Hydroxyethyl)piperidine, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. (S)-2-(2-Hydroxyethyl)piperidine | 103639-57-2 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 2-Piperidin-2-ylethanol | C7H15NO | CID 15144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-羟乙基哌啶 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
The Piperidine Ethanol Scaffold: A Privileged Motif in Modern Drug Discovery
An In-Depth Technical Guide to Key Biological Targets and Mechanisms of Action
Introduction: The Versatility of the Piperidine Ethanol Core
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding and ionic interactions have made it a privileged scaffold in the design of bioactive molecules. When coupled with an ethanolamine side chain, the resulting piperidine ethanol motif offers a versatile platform for targeting a diverse range of biological macromolecules. This guide provides a comprehensive technical overview of the primary biological targets of piperidine ethanol derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to characterize their interactions. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a detailed resource for understanding and leveraging this important chemical class in the pursuit of novel therapeutics.
The piperidine ethanol core's prevalence in clinically successful drugs underscores its significance. Notable examples include the acetylcholinesterase inhibitor donepezil for Alzheimer's disease[3][4], the synthetic opioid analgesic pethidine (meperidine)[5], and the psychostimulant methylphenidate for ADHD[6]. The broad pharmacological landscape of these derivatives extends to sigma receptor modulators for pain and neurological disorders[7][8], sodium channel blockers with potential in epilepsy and pain management[9], and inhibitors of dopamine and norepinephrine transporters for various neuropsychiatric conditions.[10] This guide will explore these key targets in detail, providing the scientific foundation necessary for the rational design and development of next-generation piperidine ethanol-based therapeutics.
I. Acetylcholinesterase (AChE): A Prime Target in Neurodegenerative Disease
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission.[11] Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, most notably Alzheimer's disease.[12] Piperidine-based compounds, exemplified by donepezil, have proven to be highly effective, reversible, non-competitive inhibitors of this enzyme.[3]
Mechanism of Action and Structure-Activity Relationship
Piperidine ethanol derivatives that inhibit AChE typically interact with the enzyme's active site, which is located at the bottom of a deep and narrow gorge. The catalytic mechanism of AChE involves a catalytic triad of serine, histidine, and glutamate.[4][13] Donepezil, a well-studied piperidine derivative, binds to the peripheral anionic site (PAS) of AChE, spanning the gorge to also interact with the catalytic active site (CAS).[14] This dual binding accounts for its high potency.
The structure-activity relationship (SAR) for piperidine-based AChE inhibitors reveals several key features. The basicity of the piperidine nitrogen is crucial for activity, as it can form a salt bridge with anionic residues in the active site gorge.[11] Bulky substituents on the benzamide moiety, particularly in the para position, can significantly enhance inhibitory activity.[11] Furthermore, the introduction of an alkyl or phenyl group on the benzamide nitrogen can dramatically increase potency.[11] For instance, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine has an IC50 value of 0.56 nM, making it one of the most potent AChE inhibitors identified.[11]
Experimental Protocol: Ellman's Assay for AChE Inhibition
The most common method for determining AChE inhibitory activity is the spectrophotometric method developed by Ellman.[15][16] This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.[11]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 7.5)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water)
-
AChE enzyme solution (e.g., from electric eel or human erythrocytes) diluted in phosphate buffer to the desired concentration.
-
Test compound solutions at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of phosphate buffer, 25 µL of DTNB solution, and 25 µL of the test compound solution (or buffer for control).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 25 µL of the AChE enzyme solution to each well.
-
Immediately add 25 µL of the ATCI substrate solution.
-
Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Quantitative Data: AChE Inhibitory Potency of Piperidine Derivatives
| Compound | IC50 (nM) | Reference |
| Donepezil | 600 (for human AChE) | [12] |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine (Compound 21) | 0.56 | [11] |
| Compound 5d (ortho-fluoro substituted benzamide derivative) | 13 | [12] |
| Genistein derivative with piperidine ring (G1) | 264 | [17] |
| Phenoxyethyl piperidine derivative (Compound 5c) | 500 | [14] |
Signaling Pathway: Cholinergic Neurotransmission and AChE Inhibition
Caption: Cholinergic signaling and the inhibitory action of piperidine ethanol derivatives on AChE.
II. Sigma Receptors (σ1 and σ2): Modulators of Cellular Stress and Nociception
Sigma receptors, once misclassified as opioid receptors, are now recognized as a distinct class of intracellular proteins. The sigma-1 (σ1) receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling and cellular stress responses.[18][19] The sigma-2 (σ2) receptor is also involved in cell signaling and is overexpressed in some cancer cells.[20] Piperidine derivatives have emerged as high-affinity ligands for both sigma receptor subtypes, with therapeutic potential in pain, neurodegenerative diseases, and oncology.[7][8]
Mechanism of Action and Structure-Activity Relationship
The piperidine ring is a critical structural element for high-affinity binding to the σ1 receptor.[7] The protonated nitrogen of the piperidine ring is thought to form a key salt bridge with an acidic residue (Glu172) in the binding pocket of the σ1 receptor. The SAR of piperidine-based sigma receptor ligands highlights the importance of a hydrophobic moiety connected to the piperidine nitrogen via an appropriate linker. For instance, replacing a piperazine with a piperidine ring can dramatically increase σ1 receptor affinity.[21] N-alkylation of the piperidine can also influence affinity, with small alkyl groups like methyl being well-tolerated.[22] The nature of the substituent on the aromatic portion of the molecule also plays a significant role in determining both affinity and selectivity between σ1 and σ2 receptors.[15][20]
Experimental Protocol: Sigma Receptor Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[13] These assays involve competing a radiolabeled ligand with a non-labeled test compound for binding to the receptor.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain) or cells expressing the target receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay (96-well plate format):
-
To each well, add a specific amount of membrane protein, the radioligand (e.g., -pentazocine for σ1 receptors), and varying concentrations of the test compound.
-
For non-specific binding, add a high concentration of a known sigma receptor ligand (e.g., haloperidol).
-
Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 120 minutes).[23]
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a solution like 0.5% polyethyleneimine (PEI).[18]
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Quantitative Data: Binding Affinities of Piperidine Derivatives for Sigma Receptors
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Reference |
| 1-Methylpiperidine derivative (20a) | 1.3 | 160 | [22] |
| Piperidine derivative (4a) | 17 | 250 | [22] |
| N-methyl piperidine derivative (12a) | 0.54 | - | [24] |
| Piperidine derivative (52) | 2.8 | - | [20] |
| Piperidine derivative (63) | 3.1 | - | [20] |
| Piperidine derivative (80) | 13 | - | [20] |
| Piperidine derivative (82) | 12 | - | [20] |
Signaling Pathway: Sigma-1 Receptor Modulation of Cellular Stress
Caption: Sigma-1 receptor signaling in response to ER stress and modulation by piperidine ethanol agonists.
III. Opioid Receptors: A Continued Quest for Safer Analgesics
Opioid receptors, particularly the μ-opioid receptor (MOR), are the primary targets for the most potent analgesics.[25] However, their activation is also associated with severe side effects, including respiratory depression, tolerance, and addiction.[9] Pethidine, a phenylpiperidine derivative, was one of the first synthetic opioids.[5] Current research is focused on developing biased agonists or dual-target ligands to separate the analgesic effects from the adverse effects.[18]
Mechanism of Action and Structure-Activity Relationship
Opioid receptors are G protein-coupled receptors (GPCRs) that, upon activation, primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[26] They also modulate ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[26] The positively charged nitrogen of the piperidine ring in many opioid ligands forms a crucial salt bridge with a conserved aspartate residue (Asp147) in the binding pocket of the MOR.[27]
The SAR of piperidine-based opioids is complex. For fentanyl and its analogs, modifications to the N-acyl group and the substituent on the 4-position of the piperidine ring have profound effects on potency and efficacy. The flexibility of the side chain at the 4-position can also significantly impact binding affinity at both MOR and the delta-opioid receptor (DOR).[18]
Experimental Protocol: cAMP Functional Assay for Opioid Receptor Activation
Functional assays, such as those measuring changes in intracellular cyclic AMP (cAMP), are used to determine the efficacy of a ligand (i.e., whether it is an agonist, antagonist, or inverse agonist).[28]
Step-by-Step Methodology:
-
Cell Culture:
-
Use a cell line (e.g., CHO or HEK293) stably expressing the opioid receptor of interest.
-
Culture the cells to an appropriate confluency in 96-well plates.
-
-
cAMP Assay:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulate adenylyl cyclase with forskolin to induce a measurable level of cAMP.
-
Add varying concentrations of the test compound to the cells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) value from the dose-response curve.
-
Quantitative Data: Binding Affinities and Efficacies of Piperidine-Based Opioids
| Compound | MOR Ki (nM) | MOR EC50 (nM) | Reference |
| Morphine | 6.3 | 194 | [18] |
| Fentanyl | 1.2 | - | [27] |
| Pethidine | >100 | - | [29] |
| Compound 4 | 1.2 | 2.1 | [18] |
| Compound 5 | 1.1 | 2.3 | [18] |
| Compound 6 | 0.8 | 1.9 | [18] |
Signaling Pathway: μ-Opioid Receptor G Protein and β-Arrestin Pathways
Caption: Dual signaling pathways of the μ-opioid receptor, leading to analgesia and side effects.
IV. Voltage-Gated Sodium Channels: Targets for Analgesia and Anticonvulsant Therapy
Voltage-gated sodium channels (VGSCs) are essential for the initiation and propagation of action potentials in excitable cells, such as neurons and muscle cells.[6] Blockade of these channels can reduce neuronal excitability, making them important targets for local anesthetics, anticonvulsants, and analgesics.[23] Certain piperidine derivatives have been shown to act as potent sodium channel blockers.
Mechanism of Action and Structure-Activity Relationship
VGSCs exist in three main conformational states: resting, open, and inactivated.[8] Local anesthetics and other blockers typically exhibit state-dependent binding, with higher affinity for the open and/or inactivated states.[30] The protonated form of many of these drugs, including piperidine derivatives, is thought to access the binding site from the intracellular side of the channel, physically occluding the pore and preventing sodium ion influx.[23]
The SAR of piperidine-based sodium channel blockers indicates that lipophilicity is a key determinant of potency.[5] The structure of the aromatic portion of the molecule and the nature of the linker to the piperidine ring also influence activity and state-dependence. For some series, expanding a pyrrolidine ring to a piperidine can increase hERG inhibition, a potential off-target effect.[5]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp is the gold standard technique for studying the effects of compounds on ion channel function.[5] This technique allows for the precise control of the membrane potential and the measurement of the resulting ionic currents.
Step-by-Step Methodology:
-
Cell Preparation:
-
Use a cell line expressing the sodium channel subtype of interest (e.g., HEK293 cells) or primary neurons.
-
Plate the cells on glass coverslips.
-
-
Patch-Clamp Recording:
-
Place a coverslip with cells in a recording chamber on the stage of an inverted microscope.
-
Fill a glass micropipette with an appropriate intracellular solution and approach a single cell.
-
Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential where the sodium channels are in the resting state (e.g., -100 mV).
-
Apply depolarizing voltage steps to elicit sodium currents.
-
Perfuse the cell with varying concentrations of the test compound and record the resulting changes in the sodium current.
-
-
Data Analysis:
-
Measure the peak amplitude of the sodium current at each concentration of the test compound.
-
Plot the percentage of inhibition of the sodium current against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Investigate state-dependence by varying the holding potential and the frequency of stimulation.
-
Quantitative Data: Inhibitory Potency of Piperidine Derivatives on Sodium Channels
| Compound | Target | IC50 (µM) | Reference |
| Vixotrigine (a piperidine derivative) | Nav1.7 | 0.91 (ED50, mg/kg in vivo) | [5] |
| 4-(4-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)piperidin-1-yl)-4-oxobutanoic acid | Nav Channels | 0.5 | [31] |
| Clathrodin analog (Compound 2) | Nav1.7 | 7 | [31] |
| Clathrodin analog (Compound 16) | Nav1.7 | 9 | [31] |
Diagram: States of Voltage-Gated Sodium Channels and Blockade
Caption: Conformational states of voltage-gated sodium channels and preferential binding of piperidine ethanol blockers.
V. Dopamine and Norepinephrine Transporters (DAT and NET): Modulators of Monoamine Neurotransmission
The dopamine transporter (DAT) and the norepinephrine transporter (NET) are members of the solute carrier 6 (SLC6) family of neurotransmitter transporters. They are responsible for the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby regulating the duration and intensity of monoaminergic signaling.[3] Inhibition of these transporters is a key mechanism of action for drugs used to treat ADHD, depression, and narcolepsy.[32] Methylphenidate is a well-known piperidine derivative that inhibits both DAT and NET.[6]
Mechanism of Action and Structure-Activity Relationship
DAT and NET are symporters that couple the transport of their respective neurotransmitters to the co-transport of sodium and chloride ions down their electrochemical gradients.[3] The transport cycle involves a series of conformational changes in the transporter protein.[33] Inhibitors like cocaine and methylphenidate bind to the outward-facing conformation of the transporter, blocking substrate binding and translocation.[3]
The SAR of piperidine-based DAT and NET inhibitors has been extensively studied. The stereochemistry of the piperidine ring and its substituents is critical for activity. For methylphenidate, the threo isomer is more potent than the erythro isomer. The nature and position of substituents on the aromatic ring also significantly impact affinity and selectivity for DAT versus NET.[7] For some series of 4-substituted piperidines, N-benzyl derivatives with electron-withdrawing groups on the phenyl ring show high potency and selectivity for DAT.[30]
Experimental Protocol: Dopamine Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.[7]
Step-by-Step Methodology:
-
Cell Culture:
-
Use a cell line (e.g., HEK293) stably expressing the human dopamine transporter (hDAT).
-
Plate the cells in a 96-well format and grow to confluency.
-
-
Uptake Assay:
-
Wash the cells with uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubate the cells with varying concentrations of the test compound for a short period (e.g., 10-20 minutes) at room temperature.
-
Initiate uptake by adding a solution containing a fixed concentration of [³H]dopamine.
-
Incubate for a short, defined time (e.g., 10 minutes) to measure the initial rate of uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake (determined in the presence of a high concentration of a known DAT inhibitor like cocaine or GBR12909) from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Quantitative Data: Inhibitory Potencies of Piperidine Derivatives at DAT and NET
| Compound | DAT Ki (nM) | NET Ki (nM) | Reference |
| Methylphenidate (dl-threo) | 130 | 32 | |
| 4β-(2-naphthyl)piperidine-3β-carboxylate (Compound 6) | 21 | - | [7] |
| 4-[2-(diphenylmethoxy)ethyl]-1-(3-(4'-fluorophenyl)propyl)piperidine (Compound 9) | 6.6 | - | |
| 4-(2-((2-thienyl)phenylmethoxy)ethyl)-1-(3-phenylpropyl)piperidine (Compound 19a) | 6.0 | - | [24] |
| Piperidine analogue (20a) | 382 | - | [12] |
Signaling Pathway: Dopamine Transporter Cycle and Inhibition
Caption: The transport cycle of the dopamine transporter (DAT) and its inhibition by piperidine ethanol derivatives.
Conclusion
The piperidine ethanol scaffold represents a remarkably versatile and privileged structure in medicinal chemistry, capable of interacting with a wide range of important biological targets. From modulating cholinergic neurotransmission in the brain to blocking the propagation of pain signals and fine-tuning monoamine levels, derivatives of this core structure have led to significant therapeutic advances. This guide has provided an in-depth technical overview of the key biological targets of piperidine ethanol derivatives, including their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their characterization. As our understanding of the molecular intricacies of these targets continues to grow, the rational design of novel piperidine ethanol-based compounds holds immense promise for the development of more potent, selective, and safer medicines for a multitude of human diseases.
References
-
Donepezil. (2023, August 17). In StatPearls. NCBI Bookshelf. [Link]
-
Zhang, Y., & Wang, R. (2015). Catalytic Reaction Mechanism of Acetylcholinesterase Determined by Born-Oppenheimer ab initio QM/MM Molecular Dynamics Simulations. The Journal of Physical Chemistry B, 119(1), 125-133. [Link]
-
Lal, S., & Gupta, N. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 1-7. [Link]
-
Carroll, F. I., et al. (2001). Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors. Journal of Medicinal Chemistry, 44(14), 2229–2237. [Link]
-
Karimi-Sales, E., et al. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in Pharmaceutical Sciences, 19(6), 629-642. [Link]
-
A schematic of the sodium channel and chemical structures of local anesthetics. (n.d.). ResearchGate. [Link]
-
Stoeber, M., et al. (2020). Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. Proceedings of the National Academy of Sciences, 117(28), 16654-16663. [Link]
-
Wang, Y., et al. (2024). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. Frontiers in Cellular Neuroscience, 18, 1459454. [Link]
-
Brown, B. S., et al. (2020). Discovery and Chemical Development of the Use-Dependent Sodium Channel Blocker Vixotrigine for the Treatment of Pain. ACS Medicinal Chemistry Letters, 11(12), 2465–2472. [Link]
-
Le, T. M., et al. (2015). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 25(2), 261-265. [Link]
-
Catterall, W. A. (2001). Structure and function of voltage-gated sodium channels. The Journal of Physiology, 534(Pt 2), 317–320. [Link]
-
Paudel, K. S., et al. (2018). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 26(6), 591–598. [Link]
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479.
-
Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression. (2021). American Journal of Physiology-Lung Cellular and Molecular Physiology, 321(4), L745-L748. [Link]
-
Acetylcholinesterase - Mechanism. (n.d.). EMBL-EBI. [Link]
-
de Paula, C. A., et al. (2017). Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. Journal of Chemistry, 2017, 1-9. [Link]
-
Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(20), 2185-2199. [Link]
-
Kaczor, A. A., et al. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 26(11), 3196. [Link]
-
Yous, S., et al. (2019). Synthesis and biological evaluation of piperazine derivatives as novel isoform selective voltage-gated sodium (Nav) 1.3 channel modulators. Bioorganic & Medicinal Chemistry, 27(18), 115017. [Link]
-
Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression. (2021). American Journal of Physiology-Lung Cellular and Molecular Physiology, 321(4), L745-L748. [Link]
-
Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. (2020). International Journal of Molecular Sciences, 21(18), 6833. [Link]
-
Satała, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. Journal of Medicinal Chemistry, 64(24), 18036–18055. [Link]
-
Voltage-gated sodium channel. (n.d.). In Wikipedia. [Link]
-
The Substrate-Driven Transition to an Inward-Facing Conformation in the Functional Mechanism of the Dopamine Transporter. (2011). PLoS ONE, 6(1), e16350. [Link]
-
Tõugu, V. (2001). Acetylcholinesterase: Mechanism of Catalysis and Inhibition. Current Medicinal Chemistry - Central Nervous System Agents, 1(2), 155-171. [Link]
-
Acetylcholinesterase. (n.d.). In Wikipedia. [Link]
-
Alavijeh, M. S., et al. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Scientific Reports, 9(1), 19855. [Link]
-
Emmerson, P. J., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 60(1), 125-131. [Link]
-
Lu, H., et al. (2019). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 29(17), 2394-2399. [Link]
-
The μ-opioid receptor-mediated Gi/o protein and β-arrestin2 signaling pathways both contribute to morphine-induced side effects. (2024). Molecular Psychiatry. [Link]
-
Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels. (2000). British Journal of Anaesthesia, 84(3), 354-367. [Link]
-
Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. (2017). Frontiers in Neuroscience, 11, 422. [Link]
-
Binding characteristics of σ 2 receptor ligands. (2002). Brazilian Journal of Medical and Biological Research, 35(5), 501-511. [Link]
-
Abdizadeh, T., et al. (2022). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 15(1), 103522. [Link]
-
Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. (2021). International Journal of Molecular Sciences, 22(16), 8889. [Link]
-
Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (2023). International Journal of Molecular Sciences, 24(2), 1735. [Link]
-
From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (2021). ChemRxiv. [Link]
-
Mechanism of local anesthetics on voltage-gated sodium channels in neuronal cell membrane. (n.d.). ResearchGate. [Link]
-
A focus on piperidine and piperazine scaffolds. (2024). European Journal of Medicinal Chemistry, 269, 116298. [Link]
-
Inhibition of acetylcholinesterase by two genistein derivatives: kinetic analysis, molecular docking and molecular dynamics simulation. (2016). ScienceOpen. [Link]
-
Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. (2024). ACS Chemical Neuroscience. [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (1995). Journal of Medicinal Chemistry, 38(21), 4257-4265. [Link]
-
Receptor reserve and affinity of mu opioid agonists in mouse antinociception. (1998). The Journal of Pharmacology and Experimental Therapeutics, 285(2), 583-590. [Link]
-
Serotonin–norepinephrine–dopamine reuptake inhibitor. (n.d.). In Wikipedia. [Link]
-
Mechanisms of dopamine transporter regulation in normal and disease states. (2011). Trends in Pharmacological Sciences, 32(7), 415-423. [Link]
-
Receptor binding affinity of traditional mu-opioid agonists (morphine and oxycodone) and. (n.d.). ResearchGate. [Link]
-
EC50/IC50 values for piperine at reported targets. (n.d.). ResearchGate. [Link]
-
Opioids Opiates & Opioids Opioids Mu & Kappa Receptors Activation of Mu Receptors. (n.d.). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 3. Conformational changes in dopamine transporter intracellular regions upon cocaine binding and dopamine translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Reaction Mechanism of Acetylcholinesterase Determined by Born-Oppenheimer ab initio QM/MM Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure and function of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]
- 11. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. ricerca.uniba.it [ricerca.uniba.it]
- 16. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 17. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]
- 18. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
- 21. re.public.polimi.it [re.public.polimi.it]
- 22. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. iris.unict.it [iris.unict.it]
- 25. ndafp.org [ndafp.org]
- 26. journals.physiology.org [journals.physiology.org]
- 27. Receptor reserve and affinity of mu opioid agonists in mouse antinociception: correlation with receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. zenodo.org [zenodo.org]
- 30. academic.oup.com [academic.oup.com]
- 31. researchgate.net [researchgate.net]
- 32. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 33. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Asymmetric Synthesis of (S)-2-(2-Hydroxyethyl)piperidine Hydrochloride
Introduction: The Significance of a Chiral Building Block
(S)-2-(2-Hydroxyethyl)piperidine hydrochloride [CAS: 786684-21-7] is a highly valuable chiral building block in modern organic synthesis and medicinal chemistry.[1][2][3] As a substituted piperidine, it is a key structural motif found in a vast array of natural products and active pharmaceutical ingredients (APIs).[4][5][6] The specific (S)-configuration at the C2 position is crucial for achieving the desired biological activity and selectivity in many drug candidates, including novel inhibitors of protein and checkpoint kinases for applications in oncology and virology.[7][8]
The presence of two functional handles—a secondary amine within the piperidine ring and a primary alcohol on the side chain—makes this molecule a versatile intermediate for constructing more complex molecular architectures.[9][10] However, the synthesis of this compound in an enantiomerically pure form presents a significant challenge. Controlling the stereochemistry at the C2 position is paramount, demanding synthetic strategies that are both efficient and highly selective.
This document provides an in-depth guide to the asymmetric synthesis of (S)-2-(2-Hydroxyethyl)piperidine hydrochloride, targeting researchers, scientists, and drug development professionals. We will explore multiple field-proven strategies, explain the causality behind experimental choices, and provide detailed, validated protocols.
Strategic Approaches to Asymmetric Synthesis
The synthesis of enantiopure (S)-2-(2-Hydroxyethyl)piperidine can be approached through several distinct strategies. The choice of method often depends on factors such as scale, cost of starting materials, available equipment, and desired enantiomeric purity.
Strategy 1: Biocatalytic Kinetic Resolution of Racemic Alcohol
This modern approach leverages the exquisite stereoselectivity of enzymes to resolve a racemic mixture of 2-(2-hydroxyethyl)piperidine. Biocatalysis is often preferred for its mild reaction conditions, high efficiency, and environmentally benign nature.[11]
Causality and Rationale: The core principle of enzymatic kinetic resolution is that an enzyme, typically a lipase, will preferentially catalyze the acylation of one enantiomer over the other. For instance, in the presence of an acyl donor, a lipase may selectively convert the (R)-enantiomer of the alcohol into its corresponding ester, leaving the desired (S)-enantiomer unreacted and in high enantiomeric excess. The significant difference in the physical properties of the unreacted alcohol and the newly formed ester allows for their straightforward separation. This method is highly effective because enzymes create a chiral active site that geometrically favors the binding and reaction of one enantiomer.[9]
Workflow Overview:
-
N-Protection: The secondary amine of the racemic alcohol is first protected (e.g., as a Boc-carbamate) to prevent undesired side reactions and improve solubility in organic solvents.
-
Enzymatic Acylation: The N-protected racemic alcohol is subjected to a lipase (e.g., Candida antarctica Lipase B, CAL-B) in the presence of an acyl donor (e.g., vinyl acetate). The reaction is monitored until approximately 50% conversion is reached.
-
Separation: The resulting mixture, containing the acylated (R)-enantiomer and the unreacted (S)-alcohol, is separated using column chromatography.
-
Deprotection & Salt Formation: The protecting group on the purified (S)-alcohol is removed, and the resulting amine is treated with hydrochloric acid to yield the final product.
Strategy 2: Synthesis from the Chiral Pool (L-Lysine)
This classical strategy utilizes a readily available and inexpensive enantiopure starting material from nature, L-lysine, to establish the desired stereocenter.
Causality and Rationale: L-lysine possesses the correct (S)-stereochemistry at the α-carbon, which will become the C2 position of the piperidine ring. The synthetic challenge lies in transforming the carboxylic acid and ε-amino groups of lysine into the piperidine ring and subsequently introducing the hydroxyethyl side chain. The biosynthetic pathway of piperidine alkaloids often involves the cyclization of lysine-derived intermediates like Δ1-piperideine.[12][13] This biomimetic approach ensures the retention of the initial stereochemistry. While elegant, this route can be lengthy and may require multiple protection and deprotection steps.[14]
Strategy 3: Asymmetric Hydrogenation of a Pyridine Precursor
This method involves the reduction of a substituted pyridine precursor, 2-(2-hydroxyethyl)pyridine, using a chiral catalyst to induce enantioselectivity.
Causality and Rationale: The catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine is a common industrial method to produce the racemic alcohol.[9] To achieve asymmetry, a transition-metal catalyst (e.g., Rhodium or Ruthenium) complexed with a chiral ligand is employed. The chiral ligand creates an asymmetric environment around the metal center, forcing the hydrogen atoms to add to one face of the pyridine ring preferentially, thus producing one enantiomer in excess. The success of this strategy is highly dependent on the careful selection of the catalyst, ligand, and reaction conditions to achieve high enantiomeric excess (e.e.).
Data Summary and Method Comparison
The following table summarizes the key aspects of the discussed synthetic strategies, allowing for an informed decision based on project requirements.
| Strategy | Key Reagents/Process | Typical Yield | Typical e.e. | Advantages | Disadvantages |
| Biocatalytic Resolution | Lipase (e.g., CAL-B), Acyl Donor | < 50% (theoretical max) | > 99% | High selectivity, mild conditions, green chemistry | Yield limited to 50%, requires separation of enantiomers |
| Chiral Pool (L-Lysine) | L-Lysine, multi-step synthesis | Variable (often lower) | > 99% | Enantiopure starting material, defined stereochemistry | Long synthetic route, potential for racemization |
| Asymmetric Hydrogenation | Chiral Ru/Rh catalyst, H₂ gas | High (> 80%) | 90-99% | High throughput, high atom economy | Requires high-pressure equipment, expensive catalysts |
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for the most versatile and accessible method: Biocatalytic Kinetic Resolution.
Protocol 1: Biocatalytic Synthesis of (S)-2-(2-Hydroxyethyl)piperidine Hydrochloride
Part A: N-Protection of Racemic 2-(2-Hydroxyethyl)piperidine
-
Dissolution: Dissolve (±)-2-(2-Hydroxyethyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.
-
Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise over 30 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield racemic N-Boc-2-(2-hydroxyethyl)piperidine.
Part B: Enzymatic Kinetic Resolution
-
Enzyme Suspension: To a solution of racemic N-Boc-2-(2-hydroxyethyl)piperidine (1.0 eq) in tert-butyl methyl ether (TBME), add immobilized Candida antarctica Lipase B (CAL-B).
-
Acylation: Add vinyl acetate (0.6 eq) as the acyl donor. The use of a slight sub-stoichiometric amount helps prevent over-reaction.
-
Incubation: Stir the suspension at a controlled temperature (e.g., 30 °C) and monitor the conversion by Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC). The reaction should be stopped at or near 50% conversion to maximize the enantiomeric excess of the remaining alcohol.
-
Enzyme Removal: Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separation: Concentrate the filtrate and separate the unreacted (S)-N-Boc-2-(2-hydroxyethyl)piperidine from the acetylated (R)-enantiomer using silica gel column chromatography.
Part C: Deprotection and Hydrochloride Salt Formation
-
Deprotection: Dissolve the purified (S)-N-Boc-2-(2-hydroxyethyl)piperidine in a suitable solvent like 1,4-dioxane or methanol.
-
Acidification: Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or acetyl chloride in methanol) and stir at room temperature for 2-4 hours.
-
Precipitation: The hydrochloride salt will precipitate from the solution. The product can be collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield (S)-2-(2-Hydroxyethyl)piperidine hydrochloride as a white to off-white solid.[3][7]
Self-Validation and Characterization:
-
Purity: Confirm chemical purity using ¹H and ¹³C NMR spectroscopy.
-
Enantiomeric Excess (e.e.): Determine the e.e. of the final product by chiral HPLC analysis.
-
Identity: Confirm the molecular weight by mass spectrometry.
-
Optical Rotation: Measure the specific rotation and compare it to literature values.
Visualization of Synthetic Workflows
Caption: Overview of major strategies for the asymmetric synthesis of the target molecule.
Caption: Detailed workflow for the biocatalytic resolution protocol.
References
-
Davies, S. G., et al. (2010). Asymmetric Synthesis of Piperidines and Octahydroindolizines. Synlett, (4), 567-570. Available at: [Link]
- CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride. Google Patents.
- CN102432565A - Preparation method of 2-hydroxyethyl piperazine. Google Patents.
-
A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. (2008). NIH Public Access. Available at: [Link]
-
Hayes, J. F., et al. (2001). Asymmetric synthesis of 2-substituted piperidines using a multi-component coupling reaction: rapid assembly of (S)-coniine from (S)-1-(1-phenylethyl)-2-methyleneaziridine. Chemical Communications, (18), 1784-1785. Available at: [Link]
-
Asymmetric Synthesis of Dihydropinidine Enabled by Concurrent Multienzyme Catalysis and a Biocatalytic Alternative to Krapcho Dealkoxycarbonylation. (2019). ACS Publications. Available at: [Link]
-
Biosynthesis of Piperidine from L-Lysine. ResearchGate. Available at: [Link]
-
Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (2014). NIH Public Access. Available at: [Link]
-
N-(2-Hydroxyethyl) Piperidine. Mallak Specialties Pvt Ltd. Available at: [Link]
-
(S)-2-(Hydroxyethyl)piperidine hydrochloride CAS 786684-21-7. Henan Newblue Chemical Co., Ltd. Available at: [Link]
-
Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. ResearchGate. Available at: [Link]
-
Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. (2016). Molecules. Available at: [Link]
-
Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. (2022). Nature Communications. Available at: [Link]
-
The conversion of lysine into piperidine, cadaverine, and pipecolic acid in the brain and other organs of the mouse. (1977). Neurochemical Research. Available at: [Link]
-
Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. (2016). NIH Public Access. Available at: [Link]
-
Alkaloids Derived from Lysine: Piperidine Alkaloids. ResearchGate. Available at: [Link]
- US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Google Patents.
-
Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. (2024). ChemistryViews. Available at: [Link]
-
AMINO ACIDS AND PEPTIDES: II. SYNTHESIS OF ε-N-METHYL-L-LYSINE AND RELATED COMPOUNDS. SciSpace. Available at: [Link]
-
Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. (2021). ACS Chemical Reviews. Available at: [Link]
-
Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex Piperidine Synthesis. (2024). ChemRxiv. Available at: [Link]
-
An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids. Academia.edu. Available at: [Link]
- US7399855B2 - Synthesis of caprolactam from lysine. Google Patents.
Sources
- 1. nbinno.com [nbinno.com]
- 2. (S)-2-(2-Hydroxyethyl)piperidine hydrochloride | 786684-21-7 | Benchchem [benchchem.com]
- 3. (S)-2-(Hydroxyethyl)piperidine hydrochloride CAS 786684-21-7 China Manufacturers Suppliers Factory Exporter [newbluechem.com]
- 4. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.de [thieme-connect.de]
- 7. (S)-2-(2-Hydroxyethyl)piperidine | 103639-57-2 [chemicalbook.com]
- 8. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The conversion of lysine into piperidine, cadaverine, and pipecolic acid in the brain and other organs of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrazolopyrimidines using (S)-2-(2-Hydroxyethyl)piperidine HCl
Abstract
This comprehensive guide details the synthesis of pyrazolopyrimidines, a class of heterocyclic compounds with significant pharmacological interest, utilizing (S)-2-(2-Hydroxyethyl)piperidine hydrochloride as a chiral organocatalyst. Pyrazolopyrimidines are analogues of purines and have demonstrated a wide range of biological activities, including as anticancer and anti-inflammatory agents.[1][2] The use of a chiral piperidine derivative introduces the potential for asymmetric induction, a critical consideration in modern drug development for enhancing therapeutic efficacy and reducing side effects. This document provides a foundational protocol for the cyclocondensation of 3-aminopyrazole with a 1,3-dicarbonyl compound, catalyzed by (S)-2-(2-Hydroxyethyl)piperidine, and offers in-depth scientific explanations for the experimental choices, safety considerations, and characterization of the resulting products.
Introduction: The Significance of Chiral Pyrazolopyrimidines
Pyrazolopyrimidines represent a privileged scaffold in medicinal chemistry due to their structural similarity to endogenous purines, allowing them to interact with a variety of biological targets.[1] This has led to their investigation and development as kinase inhibitors, anticancer agents, and therapeutics for central nervous system disorders.[3] The introduction of chirality into these molecules can significantly impact their pharmacological profile, including potency, selectivity, and pharmacokinetic properties.[4]
(S)-2-(2-Hydroxyethyl)piperidine is a versatile chiral building block and organocatalyst.[1][5] In the context of pyrazolopyrimidine synthesis, it can act as a basic catalyst to facilitate the key cyclocondensation step. The chiral nature of this catalyst opens the door to enantioselective syntheses, which are highly sought after in the pharmaceutical industry.[4] This application note will explore a representative synthesis of a pyrazolopyrimidine, highlighting the role of (S)-2-(2-Hydroxyethyl)piperidine HCl and providing a detailed protocol for its application.
Core Concepts: The Chemistry of Pyrazolopyrimidine Synthesis
The most common and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-aminopyrazole and a 1,3-dicarbonyl compound (or a synthetic equivalent). This reaction is typically catalyzed by an acid or a base.
The Role of (S)-2-(2-Hydroxyethyl)piperidine as a Catalyst
In this protocol, (S)-2-(2-Hydroxyethyl)piperidine functions as a base catalyst. The secondary amine of the piperidine ring is sufficiently basic to deprotonate the active methylene group of the 1,3-dicarbonyl compound, facilitating the initial Michael addition or Knoevenagel condensation with the aminopyrazole. The overall proposed mechanism is depicted below.
Physicochemical Properties and Safety
A thorough understanding of the properties and hazards of all reagents is crucial for a safe and successful experiment.
Reagent Properties
| Compound | Structure | Molecular Formula | Molecular Weight | Key Properties |
| (S)-2-(2-Hydroxyethyl)piperidine HCl | ![]() | C₇H₁₆ClNO | 165.66 g/mol | White to off-white solid; soluble in water and alcohols.[6][7] |
| 3-Aminopyrazole | ![]() | C₃H₅N₃ | 83.09 g/mol | Off-white to yellow crystalline solid; soluble in hot water and polar organic solvents. |
| Acetylacetone | ![]() | C₅H₈O₂ | 100.12 g/mol | Colorless to pale yellow liquid with a characteristic odor; flammable. |
| Pyrazolopyrimidine (representative) | C₆H₅N₃ | 119.12 g/mol | Typically crystalline solids; solubility varies with substitution.[4] |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
(S)-2-(2-Hydroxyethyl)piperidine HCl: May cause skin and eye irritation. Handle in a well-ventilated area or a fume hood.
-
3-Aminopyrazole: Can be harmful if swallowed or inhaled. Avoid creating dust.
-
Acetylacetone: Flammable liquid and vapor. Keep away from heat and open flames. It is also a skin and eye irritant.
-
Solvents: Ethanol and other organic solvents used in the synthesis and purification are flammable. Handle with care and ensure proper ventilation.
Detailed Experimental Protocol
This protocol describes the synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidine as a representative example.
Materials and Reagents
| Reagent | Grade | Supplier | Quantity |
| (S)-2-(2-Hydroxyethyl)piperidine HCl | ≥98% | Commercially Available | 0.1 mmol |
| 3-Aminopyrazole | ≥97% | Commercially Available | 1.0 mmol |
| Acetylacetone | ≥99% | Commercially Available | 1.2 mmol |
| Triethylamine (TEA) | ≥99% | Commercially Available | 0.1 mmol |
| Ethanol | Anhydrous | Commercially Available | 10 mL |
| Ethyl Acetate | ACS Grade | Commercially Available | For chromatography |
| Hexanes | ACS Grade | Commercially Available | For chromatography |
Reaction Setup and Procedure
-
Catalyst Activation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-2-(2-Hydroxyethyl)piperidine HCl (0.1 mmol, 16.6 mg) and anhydrous ethanol (5 mL).
-
Rationale: The catalyst is supplied as a hydrochloride salt to improve its stability and handling. To generate the active free base form of the piperidine, an external base is required for deprotonation.
-
-
Add triethylamine (0.1 mmol, 14 µL) to the flask. Stir the mixture at room temperature for 10 minutes.
-
Rationale: Triethylamine is a common organic base used to neutralize the HCl salt, forming triethylammonium chloride and the free (S)-2-(2-Hydroxyethyl)piperidine.
-
-
Addition of Reactants: To the solution containing the activated catalyst, add 3-aminopyrazole (1.0 mmol, 83.1 mg) and acetylacetone (1.2 mmol, 123 µL).
-
Rationale: A slight excess of the 1,3-dicarbonyl compound is used to ensure complete consumption of the limiting aminopyrazole.
-
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Rationale: Heating provides the necessary activation energy for the cyclocondensation reaction. TLC allows for the visualization of the consumption of starting materials and the formation of the product.
-
-
Workup: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by column chromatography on silica gel. The column is eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Rationale: Column chromatography separates the desired pyrazolopyrimidine product from unreacted starting materials, the catalyst, and any side products.
-
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the 5,7-dimethylpyrazolo[1,5-a]pyrimidine as a solid.
Characterization
The identity and purity of the synthesized product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Chiral HPLC: To determine the enantiomeric excess (ee%) if asymmetric induction is observed.
Mechanistic Insights and Visualization
The piperidine-catalyzed synthesis of pyrazolopyrimidines proceeds through a series of well-established reaction steps.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the synthesis of pyrazolopyrimidines.
Experimental Workflow
Caption: Experimental workflow for pyrazolopyrimidine synthesis.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Incomplete activation of the catalyst. | Ensure the use of a stoichiometric amount of triethylamine and allow sufficient time for the deprotonation. |
| Low reaction temperature. | Ensure the reaction mixture is at a consistent reflux. | |
| Impure starting materials. | Use high-purity reagents. | |
| Formation of multiple byproducts | Side reactions due to prolonged heating. | Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Incorrect stoichiometry. | Double-check the amounts of all reagents. | |
| Difficulty in purification | Co-elution of product and impurities. | Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of pyrazolopyrimidines using (S)-2-(2-Hydroxyethyl)piperidine HCl as a chiral organocatalyst. The described method is a robust starting point for researchers in drug discovery and medicinal chemistry. While this protocol focuses on a specific example, the principles can be adapted for the synthesis of a diverse library of pyrazolopyrimidine derivatives by varying the aminopyrazole and 1,3-dicarbonyl starting materials. The use of a chiral catalyst also presents an opportunity for further investigation into the asymmetric synthesis of these important heterocyclic compounds.
References
-
Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. (2021). PubMed. [Link]
-
Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. (2021). Letters in Applied NanoBioScience. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PMC - PubMed Central. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]
-
Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. (2013). PubMed. [Link]
-
Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. (2021). PubMed. [Link]
-
Pyrazolopyrimidine. (n.d.). Wikipedia. [Link]
-
(S)-2-(Hydroxyethyl)piperidine hydrochloride CAS 786684-21-7. (n.d.). Henan Newblue Chemical Co., Ltd. [Link]
Sources
- 1. (S)-2-(2-Hydroxyethyl)piperidine hydrochloride | 786684-21-7 | Benchchem [benchchem.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (S)-2-(Hydroxyethyl)piperidine hydrochloride CAS 786684-21-7 China Manufacturers Suppliers Factory Exporter [newbluechem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Application Notes & Protocols for the Large-Scale Synthesis of (S)-2-(2-Hydroxyethyl)piperidine Hydrochloride
Abstract
This document provides a comprehensive guide for the large-scale synthesis of (S)-2-(2-Hydroxyethyl)piperidine hydrochloride, a valuable chiral building block in the pharmaceutical industry. The protocol is designed for researchers, chemists, and process development professionals, emphasizing scalability, efficiency, and enantioselectivity. We will delve into the strategic choices behind the synthetic route, provide a detailed, step-by-step protocol, and discuss critical parameters for process optimization and safety. The core of this methodology is the asymmetric hydrogenation of 2-(2-hydroxyethyl)pyridine, a robust and scalable method for establishing the desired stereocenter.
Introduction and Strategic Overview
(S)-2-(2-Hydroxyethyl)piperidine is a key chiral intermediate used in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its structural motif is present in numerous bioactive molecules, making an efficient and enantiomerically pure supply critical for drug development programs.[3] While racemic 2-(2-hydroxyethyl)piperidine can be synthesized inexpensively via the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine, the generation of the pure (S)-enantiomer on an industrial scale presents a significant challenge.[4]
Several strategies exist for producing chiral piperidines, including resolution of racemic mixtures and synthesis from the chiral pool.[4][5] However, for large-scale production, asymmetric catalysis offers the most direct and economically viable route. This guide focuses on the enantioselective hydrogenation of the prochiral precursor, 2-(2-hydroxyethyl)pyridine, to directly form the (S)-enantiomer with high fidelity. This approach is advantageous due to its high atom economy and the avoidance of costly resolution steps.[6]
The overall synthetic pathway is a two-step process:
-
Asymmetric Hydrogenation: Catalytic reduction of the pyridine ring in 2-(2-hydroxyethyl)pyridine to introduce the chiral center.
-
Salt Formation: Conversion of the resulting chiral free-base into the stable, crystalline hydrochloride salt for improved handling and stability.
The Causality Behind the Chosen Synthetic Route
Starting Material Selection
The starting material, 2-(2-hydroxyethyl)pyridine (also known as 2-pyridineethanol), is a commercially available and relatively inexpensive compound.[7] Its simple structure is ideal for a direct, dearomatizing hydrogenation to the desired piperidine core. This avoids the lengthy sequences often required when building the piperidine ring from acyclic precursors.[8]
The Core of the Synthesis: Asymmetric Hydrogenation
The critical step in this synthesis is the asymmetric reduction of the pyridine ring. This transformation is challenging due to the inherent stability of the aromatic system and the potential for catalyst inhibition by the Lewis basic nitrogen atom.
-
Catalyst System: The success of this reaction hinges on the selection of an appropriate chiral catalyst. Rhodium and Iridium-based catalysts, paired with chiral phosphine ligands (e.g., derivatives of BINAP, BoQPhos), have proven effective for the asymmetric hydrogenation of pyridinium salts and related heterocycles.[9] These catalysts create a chiral environment around the metal center, which directs the delivery of hydrogen to one face of the substrate, leading to the preferential formation of one enantiomer.
-
Substrate Activation: To facilitate the reduction of the stable pyridine ring, the substrate is often activated by converting it into a pyridinium salt in situ. This increases the susceptibility of the ring to hydrogenation. An alternative approach involves performing the reaction under acidic conditions, which protonates the pyridine nitrogen.
Large-Scale Synthesis Workflow Diagram
The following diagram illustrates the key stages of the manufacturing process, from starting material to the final, purified product.
Caption: Workflow for the large-scale synthesis of the target compound.
Detailed Application Protocol
This protocol is designed for a nominal 1 kg scale of the final product. All operations should be conducted in a suitable chemical manufacturing environment with appropriate engineering controls.
Safety Precautions:
-
High-pressure hydrogenation is hazardous. Use a properly rated and maintained autoclave in a blast-proof bay.
-
Hydrogen is highly flammable and explosive. Ensure the area is free of ignition sources and properly ventilated.
-
Reagents are hazardous. (S)-2-(2-Hydroxyethyl)piperidine can cause skin burns and eye damage.[10] Handle all chemicals with appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
Part A: Asymmetric Hydrogenation
-
Reactor Preparation: Ensure a 50 L high-pressure stainless steel autoclave is clean, dry, and has been leak-tested.
-
Catalyst Loading: Under an inert nitrogen atmosphere, charge the autoclave with the chiral Rhodium catalyst complex (e.g., [Rh(COD)L]BF₄, where L is a suitable chiral bisphosphine ligand) (0.01 mol%).
-
Reactant Charging:
-
In a separate vessel, dissolve 1.2 kg of 2-(2-hydroxyethyl)pyridine in 20 L of degassed methanol.
-
Transfer the methanol solution to the autoclave via a cannula or charging port under a positive nitrogen pressure.
-
-
Reaction Execution:
-
Seal the autoclave.
-
Purge the headspace with nitrogen (3 cycles) followed by hydrogen (3 cycles).
-
Pressurize the reactor to 50 bar (approx. 725 psig) with hydrogen gas.
-
Begin agitation and heat the reactor to 50°C.
-
Maintain the temperature and pressure for 24-48 hours. Monitor hydrogen uptake to track reaction progress.
-
-
Reaction Completion & Work-up:
-
Once hydrogen uptake ceases, cool the reactor to ambient temperature.
-
Carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Safely open the reactor and collect the crude reaction mixture.
-
Part B: Isolation and Salt Formation
-
Catalyst Removal: Filter the crude reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the filter cake with methanol (2 x 1 L).
-
Solvent Removal: Concentrate the combined filtrate under reduced pressure to remove the methanol, yielding the crude (S)-2-(2-Hydroxyethyl)piperidine free base as an oil.
-
Dissolution: Dissolve the crude oil in 10 L of isopropanol (IPA).
-
Hydrochloride Salt Formation:
-
Cool the IPA solution to 0-5°C in an ice bath.
-
Slowly add a 5-6 M solution of HCl in isopropanol dropwise with vigorous stirring. Monitor the pH to ensure it becomes acidic (pH 1-2).
-
A white precipitate of the hydrochloride salt will form.
-
-
Crystallization and Isolation:
-
Continue stirring the slurry at 0-5°C for 2-4 hours to maximize crystallization.
-
Isolate the solid product by filtration using a Nutsche filter.
-
Wash the filter cake with cold isopropanol (2 x 2 L) to remove impurities.
-
-
Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.
Data Presentation
Table 1: Key Process Parameters and Expected Results
| Parameter | Value / Condition | Rationale |
| Starting Material | 2-(2-Hydroxyethyl)pyridine | Commercially available, direct precursor.[7] |
| Scale (Input) | 1.2 kg | Targets >1 kg of final product. |
| Catalyst | Chiral Rhodium or Iridium Complex | Proven for high enantioselectivity in pyridine reduction. |
| Hydrogen Pressure | 50 bar | High pressure is required to overcome the aromaticity of the pyridine ring. |
| Temperature | 50°C | Balances reaction rate with catalyst stability and selectivity. |
| Solvent | Methanol / Isopropanol | Good solubility for reactants and product; easily removed. |
| Expected Yield | 80-90% | Typical for optimized hydrogenation processes. |
| Expected e.e. | >99% | Achievable with appropriate catalyst/ligand selection. |
Table 2: Final Product Specifications
| Property | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Molecular Formula | C₇H₁₆ClNO | --- |
| Molecular Weight | 165.66 g/mol | --- |
| Melting Point | 132-136°C | Capillary Melting Point |
| Purity (HPLC) | ≥99.0% | Reverse-Phase HPLC |
| Enantiomeric Excess | ≥99.0% | Chiral HPLC |
| Identification | Conforms to reference ¹H NMR & ¹³C NMR | NMR Spectroscopy |
| Solubility | Soluble in water and methanol | Solubility Test |
Specifications are based on typical data for this compound.[1]
Conclusion
This application note details a robust and scalable process for the synthesis of (S)-2-(2-Hydroxyethyl)piperidine hydrochloride. The cornerstone of this protocol is the highly efficient asymmetric hydrogenation of a readily available pyridine precursor. By carefully selecting the chiral catalyst and optimizing reaction conditions, manufacturers can achieve high yields and excellent enantiopurity, meeting the stringent demands of the pharmaceutical industry. The subsequent crystallization as a hydrochloride salt ensures a stable and easily handled final product. Adherence to the outlined procedures and safety precautions is essential for the successful and safe implementation of this synthesis on a large scale.
References
- Banks, H. D. (1992). Piperidine Synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of piperidines.
- Henan Newblue Chemical Co., Ltd. (n.d.). (S)-2-(Hydroxyethyl)piperidine hydrochloride CAS 786684-21-7.
- Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperidine.
- ChemicalBook. (2023). (S)-2-(2-Hydroxyethyl)piperidine.
- Harishankar, M. S., et al. (2024). Transition-Metal-Catalyzed Asymmetric Reduction of 2-Pyridine Ketones.
- Brenzovich, W. E., et al. (2010). Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Organic Letters.
- G. Brenna, et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. AIR Unimi.
- Brenna, D., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 20(12), 21885–21903.
- Eli Lilly and Company. (2001). Process for preparing 2-piperidineethanol compounds.
- Spofa. (1988). Process for preparing 2-piperidinoethyl chloride hydrochloride.
- Cheméo. (n.d.). Chemical Properties of 2-(2-Hydroxyethyl)piperidine (CAS 1484-84-0).
- Wang, D., et al. (2018). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- Brenna, D., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PMC - NIH.
- Li, W., & Xu, G. (2023).
- Gallego, G. M., & Hyster, T. K. (2021). Asymmetric Partial Reductions of Pyridines.
- Wang, D., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC - NIH.
- Shan, C., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters.
- Yangzijiang Pharmaceutical Group. (2013). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
- Eli Lilly and Company. (2006). PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES.
- PubChem. (n.d.). 2-Piperidin-2-ylethanol.
- Comins, D. L., et al. (1998). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine.
- PrepChem. (n.d.). Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride.
- Sigma-Aldrich. (n.d.). 2-Pyridineethanol.
- Sigel, G. A., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- CN102432565A. (2012). Preparation method of 2-hydroxyethyl piperazine.
Sources
- 1. (S)-2-(Hydroxyethyl)piperidine hydrochloride CAS 786684-21-7 China Manufacturers Suppliers Factory Exporter [newbluechem.com]
- 2. (S)-2-(2-Hydroxyethyl)piperidine | 103639-57-2 [chemicalbook.com]
- 3. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. 2-Pyridineethanol 98 103-74-2 [sigmaaldrich.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Piperidin-2-ylethanol | C7H15NO | CID 15144 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: (S)-2-(2-Hydroxyethyl)piperidine as a Versatile Chiral Precursor for Kinase Inhibitor Synthesis
Abstract
The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous approved pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile three-dimensional framework for engaging with biological targets.[1][2] This guide focuses on (S)-2-(2-Hydroxyethyl)piperidine, a key chiral building block whose specific stereochemistry and bifunctional nature—a reactive secondary amine and a primary alcohol—make it an invaluable precursor for the asymmetric synthesis of potent and selective kinase inhibitors.[3][4] We provide an in-depth examination of its core synthetic transformations, the rationale behind experimental choices, and detailed protocols for its application in constructing advanced intermediates for kinase inhibitor drug discovery programs, including those targeting Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK).[5][6][7][8]
Introduction: The Strategic Value of the (S)-2-(2-Hydroxyethyl)piperidine Scaffold
Kinase inhibitors have revolutionized the treatment of cancer and autoimmune diseases. A recurring challenge in their design is achieving high selectivity to minimize off-target effects. Incorporating chiral centers and rigid, three-dimensional structures is a proven strategy to enhance binding affinity and selectivity. The (S)-configuration of the hydroxyethyl group on the piperidine ring provides a specific spatial orientation that can be critical for precise interactions within the ATP-binding pocket of a target kinase.[9][10]
(S)-2-(2-Hydroxyethyl)piperidine offers two orthogonal synthetic handles:
-
The Secondary Amine (pKa ~11): A strong nucleophile, readily undergoing N-alkylation, N-arylation, or acylation. It is typically protected during modifications at the hydroxyl group to prevent self-reaction or other side reactions.
-
The Primary Alcohol: A versatile functional group that can be converted into a good leaving group (e.g., mesylate, tosylate, or halide) for subsequent nucleophilic substitution, or used in etherification reactions.
This dual functionality allows for a modular and convergent approach to complex inhibitor scaffolds.
Physicochemical Properties and Handling
Proper handling and characterization of the starting material are paramount for reproducible results. The compound is commonly available as a free base or a hydrochloride salt, with the latter offering improved solubility in certain solvents and enhanced stability.[3]
| Property | Value | Reference |
| IUPAC Name | (2S)-2-(Piperidin-2-yl)ethan-1-ol | [3] |
| Synonyms | (-)-2-Piperidineethanol | [11] |
| CAS Number | 103639-57-2 | [3][11][12] |
| Molecular Formula | C₇H₁₅NO | [11] |
| Molecular Weight | 129.20 g/mol | [11] |
| Appearance | Colorless to light yellow liquid or low-melting solid | |
| Form (Common) | Hydrochloride Salt (CAS: 103639-57-2) | [3] |
| Molecular Formula (HCl Salt) | C₇H₁₅NO·HCl | [3] |
| Molecular Weight (HCl Salt) | 165.66 g/mol | [3] |
Storage and Handling: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption. The hydrochloride salt is generally more stable and easier to handle for weighing and dissolution.
Core Synthetic Workflow: From Precursor to Advanced Intermediate
The strategic application of (S)-2-(2-Hydroxyethyl)piperidine in kinase inhibitor synthesis typically follows a logical workflow involving protection, activation, and coupling.
Caption: Core workflow for elaborating the precursor.
Protocol 1: N-Protection of the Piperidine Ring
Rationale: The piperidine nitrogen is more nucleophilic than the primary alcohol. Protection is essential to ensure that subsequent reactions, particularly the activation of the hydroxyl group, occur selectively. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability under a wide range of conditions (e.g., non-acidic, non-reductive) and its facile removal under acidic conditions.
Materials:
-
(S)-2-(2-Hydroxyethyl)piperidine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (S)-2-(2-Hydroxyethyl)piperidine in DCM at a concentration of approximately 0.2 M.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (e.g., Triethylamine) to the solution.
-
Add Boc₂O dropwise or portion-wise over 15 minutes. A slight exotherm may be observed.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (1x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield tert-butyl (S)-2-(2-hydroxyethyl)piperidine-1-carboxylate, typically as a clear oil.[13] The product is often used in the next step without further purification.
Protocol 2: Activation of the Primary Hydroxyl Group via Mesylation
Rationale: To facilitate nucleophilic substitution, the hydroxyl group must be converted into a better leaving group. Mesylation (or tosylation) achieves this by forming a sulfonate ester. The resulting mesylate is highly susceptible to Sₙ2 displacement by a wide range of nucleophiles. Triethylamine is used as a non-nucleophilic base to quench the HCl generated during the reaction.
Materials:
-
tert-butyl (S)-2-(2-hydroxyethyl)piperidine-1-carboxylate (from Protocol 1) (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc protected alcohol in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine, followed by the slow, dropwise addition of methanesulfonyl chloride. Maintain the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding cold water or saturated NH₄Cl solution.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude mesylate is often used immediately in the next step due to potential instability.
Application Example: Synthesis of a Core Scaffold for JAK Inhibitors
The 2-(hydroxyethyl)piperidine moiety is a key structural feature in certain JAK inhibitors. The following workflow illustrates how the activated precursor from Protocol 2 can be used to construct a core fragment.
Caption: Synthetic route to a JAK inhibitor core.
Protocol 3: Integrated Synthesis of a Pyrrolopyrimidine-Piperidine Ether Scaffold
Rationale: This protocol demonstrates the coupling of the activated mesylate with a phenolic nucleophile, a common strategy in kinase inhibitor synthesis. The pyrrolo[2,3-d]pyrimidine core is found in several JAK inhibitors, including Tofacitinib.[1] The final deprotection unmasks the piperidine nitrogen, making it available for subsequent modification to complete the synthesis of the target molecule.
Materials:
-
Crude tert-butyl (S)-2-(2-(methylsulfonyloxy)ethyl)piperidine-1-carboxylate (from Protocol 2) (1.0 eq)
-
4-Hydroxypyrrolo[2,3-d]pyrimidine (or a suitable protected version) (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
Part A: Sₙ2 Coupling
-
To a solution of 4-hydroxypyrrolo[2,3-d]pyrimidine in anhydrous DMF, add potassium carbonate.
-
Add a solution of the crude mesylate in a small amount of DMF to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 6-18 hours under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water (2x) and brine (1x).
-
Dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the Boc-protected coupled intermediate.
Part B: Boc Deprotection
-
Dissolve the purified intermediate from Part A in DCM or 1,4-dioxane.
-
Add an excess of TFA (e.g., 20% v/v in DCM) or 4M HCl in 1,4-dioxane.
-
Stir at room temperature for 1-3 hours until LC-MS analysis indicates complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure.
-
If using TFA, co-evaporate with toluene or DCM to remove residual acid. If using HCl, the hydrochloride salt of the product is obtained.
-
The crude product can be neutralized with a base (e.g., NaHCO₃ solution) and extracted, or the salt can be carried forward directly into the next reaction.
Analytical Characterization Data for Key Intermediates
Validating the structure and purity of each intermediate is crucial. The following table provides expected analytical data.
| Compound | Technique | Expected Data |
| N-Boc-(S)-2-(2-hydroxyethyl)piperidine | ¹H NMR (CDCl₃) | δ ~4.1-3.9 (m, 1H, N-CH), ~3.8-3.6 (m, 2H, CH₂OH), ~2.8 (m, 1H), ~1.8-1.4 (m, 8H), 1.45 (s, 9H, Boc) |
| ¹³C NMR (CDCl₃) | δ ~155.5 (C=O), ~80.0 (C(CH₃)₃), ~61.0 (CH₂OH), ~55.0, ~40.0, ~38.0, ~26.0, ~28.5 (Boc CH₃), ~19.0 | |
| MS (ESI+) | m/z 230.17 [M+H]⁺ | |
| N-Boc-(S)-2-(2-mesyloxyethyl)piperidine | ¹H NMR (CDCl₃) | δ ~4.3-4.2 (m, 2H, CH₂OMs), ~4.1-3.9 (m, 1H, N-CH), 3.01 (s, 3H, SO₂CH₃), ~2.9 (m, 1H), ~2.0-1.4 (m, 8H), 1.46 (s, 9H, Boc) |
| MS (ESI+) | m/z 308.15 [M+H]⁺ |
Conclusion
(S)-2-(2-Hydroxyethyl)piperidine is a powerful and cost-effective chiral precursor for the synthesis of complex kinase inhibitors. Its defined stereochemistry and orthogonal functional groups enable a modular and highly adaptable synthetic strategy. The protocols detailed herein provide a robust foundation for researchers to leverage this building block, allowing for the systematic construction of novel, three-dimensional molecules with the potential for high potency and selectivity. The ability to control the stereochemical presentation of substituents on the piperidine ring is a key advantage in modern drug design, making this precursor a staple in the medicinal chemist's toolbox.
References
- Benchchem. (n.d.). (S)-2-(2-Hydroxyethyl)piperidine hydrochloride.
- Google Patents. (n.d.). US6258955B1 - Process for preparing 2-piperidineethanol compounds.
- MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Google Patents. (n.d.). US8008309B2 - Inhibitors of bruton's tyrosine kinase.
- Google Patents. (n.d.). WO2015084998A1 - Inhibitors of bruton's tyrosine kinase.
- PrepChem.com. (n.d.). Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride.
- MDPI. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis.
- ChemScene. (n.d.). 103639-57-2 | (S)-2-(2-hydroxyethyl)piperidine.
- ChemicalBook. (2025). (S)-2-(2-Hydroxyethyl)piperidine | 103639-57-2.
- Benchchem. (n.d.). (S)-1-N-Boc-piperidine-2-ethanol.
- Google Patents. (n.d.). WO2010123919A2 - Piperidine inhibitors of janus kinase 3.
- PubMed Central (PMC). (n.d.). A Comprehensive Overview of Globally Approved JAK Inhibitors.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
- PubMed Central (PMC). (n.d.). Chiral Kinase Inhibitors.
- Royal Society Publishing. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure.
- Pharmaceutical Fronts. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
- Life Chemicals. (2021). Boost your Medicinal Chemistry Research with C-substituted Piperidines.
- NIH. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. (S)-2-(2-Hydroxyethyl)piperidine hydrochloride | 786684-21-7 | Benchchem [benchchem.com]
- 4. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8008309B2 - Inhibitors of bruton's tyrosine kinase - Google Patents [patents.google.com]
- 6. WO2015084998A1 - Inhibitors of bruton's tyrosine kinase - Google Patents [patents.google.com]
- 7. WO2010123919A2 - Piperidine inhibitors of janus kinase 3 - Google Patents [patents.google.com]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. chemscene.com [chemscene.com]
- 12. (S)-2-(2-Hydroxyethyl)piperidine | 103639-57-2 [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines
Application Note: Strategic Access to Chiral 2,3-cis-Disubstituted Piperidines
The Stereochemical Challenge: The "Cis-Penalty"
In the context of 2,3-disubstituted piperidines, the trans-isomer typically adopts a diequatorial chair conformation, minimizing 1,3-diaxial interactions. The cis-isomer, however, forces one substituent into an axial position (assuming the larger group anchors the conformation), creating a thermodynamic penalty.
-
Trans (Thermodynamic): C2(eq) – C3(eq)
Stable. -
Cis (Kinetic/Catalytic Target): C2(eq) – C3(ax)
Higher Energy.
Successful synthesis requires a catalyst system that overrides this thermodynamic preference through specific chelation or face-selective delivery.
Method A: De Novo Synthesis via Cu-Catalyzed Cyclizative Aminoboration
Best For: High-value intermediates requiring simultaneous installation of C2/C3 stereocenters with orthogonal functional handles (e.g., Boron).
This protocol utilizes a copper(I) catalyst with a chiral bisphosphine ligand to effect an intramolecular aminoboration.[1] The reaction proceeds through a cis-aminocupration of an alkene, followed by ring closure. The resulting C3-boronate ester serves as a versatile handle for cross-coupling (Suzuki-Miyaura) or oxidation to an alcohol.
Mechanism of Action
The high enantioselectivity arises from the rigid chiral pocket of the (S,S)-Ph-BPE ligand, which directs the copper species to the specific alkene face. The cis-relative stereochemistry is enforced by the concerted nature of the syn-aminocupration step.
Figure 1: Catalytic cycle for the Cu-catalyzed enantioselective aminoboration. The syn-aminocupration step sets the cis-stereochemistry.
Experimental Protocol
Reagents:
-
Substrate:
-alkenyl hydroxylamine ester (1.0 equiv) -
Catalyst Precursor: [CuOTf]2·C6H6 (5 mol%)
-
Ligand: (S,S)-Ph-BPE (1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane) (10 mol%)
-
Boron Source: B2pin2 (Bis(pinacolato)diboron) (1.5 equiv)[1][2]
-
Base: LiOtBu or NaOMe (3.0 equiv)[1]
-
Solvent: Anhydrous THF or PhCl (0.1 M)
Step-by-Step Workflow:
-
Glovebox Setup: In a nitrogen-filled glovebox, charge a dried reaction tube with [CuOTf]2·C6H6 (5 mol%) and (S,S)-Ph-BPE (10 mol%).[1][2] Dissolve in anhydrous THF and stir for 10 minutes to form the active catalyst complex (solution typically turns yellow/orange).
-
Reagent Addition: Add B2pin2 (1.5 equiv) and LiOtBu (3.0 equiv). Stir for 5 minutes.
-
Substrate Injection: Add the
-alkenyl hydroxylamine substrate (1.0 equiv) dissolved in minimal THF. -
Reaction: Seal the tube and stir at room temperature (25 °C) for 24–48 hours. Monitor conversion by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous NH4Cl. Extract with EtOAc (3x).[2]
-
Oxidation (Optional): To isolate as the alcohol (easier for purification), treat the crude boronate with NaBO3·4H2O (5 equiv) in THF/H2O (1:1) for 4 hours.
-
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Checkpoint: Expect >90% ee and >10:1 dr (cis:trans).
Method B: Asymmetric Hydrogenation of Pyridines (Glorius Method)
Best For: Scale-up of simpler 2,3-disubstituted piperidines where the pyridine precursor is readily available.
Direct hydrogenation of pyridines is challenging due to catalyst poisoning and the difficulty of face discrimination. The method developed by Glorius et al. uses a Rhodium-NHC (N-heterocyclic carbene) complex that effectively reduces pyridines with high cis-selectivity.
Experimental Protocol
Reagents:
-
Substrate: 2,3-Disubstituted Pyridine
-
Catalyst: [Rh(cod)2]BF4 (5 mol%)
-
Ligand: Chiral NHC precursor (e.g., SINpEt·HBF4) (5-10 mol%)
-
Additives: Heterogeneous support (e.g., Silica gel) can sometimes enhance turnover.
-
Solvent: Isopropanol or Hexane.
-
Hydrogen Source: H2 gas (50–100 bar).
Step-by-Step Workflow:
-
Catalyst Formation: In a glovebox, mix [Rh(cod)2]BF4 and the chiral NHC salt with KOtBu (to deprotonate the NHC precursor) in isopropanol. Stir for 1 hour to generate the active Rh-NHC complex.
-
Autoclave Loading: Transfer the catalyst solution and the pyridine substrate into a high-pressure steel autoclave.
-
Pressurization: Purge the autoclave 3x with H2, then pressurize to 60 bar (approx 870 psi). Safety Warning: High-pressure hydrogenation requires blast shielding and rated equipment.
-
Reaction: Heat to 60–80 °C and stir for 24 hours.
-
Depressurization: Cool to room temperature and carefully vent the H2 gas.
-
Purification: Filter the mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate. The product is often obtained as a salt (e.g., HCl salt) to upgrade enantiopurity via recrystallization.
Analytical Validation & Quality Control
Distinguishing cis and trans isomers in 2,3-disubstituted piperidines is definitive using 1H NMR coupling constants (
NMR Analysis (J-Coupling)
The conformational lock provided by the N-substituent or protonation state is critical. Measure in
| Isomer | Conformation (Typical) | Coupling Constant ( | Interpretation |
| Trans | Diequatorial (H2ax - H3ax) | 10 – 12 Hz | Large coupling due to 180° dihedral angle (Karplus relation). |
| Cis | Axial-Equatorial (H2eq - H3ax) | 2 – 5 Hz | Small coupling due to ~60° dihedral angle. |
Note: If the spectrum is ambiguous, perform a NOESY experiment. Cis-isomers will show a strong NOE correlation between H2 and H3; trans-isomers will not.
Chiral HPLC Separation
To determine Enantiomeric Excess (ee), use polysaccharide-based chiral stationary phases.
-
Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).
-
Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (or specific chromophore max).
-
Resolution: Cis and trans diastereomers usually separate easily; enantiomers require optimization of the IPA % or column type.
Figure 2: Analytical decision tree for validating stereochemistry.
References
-
Copper-Catalyzed Enantioselective Aminoboration
-
Wang, Y., et al. "... by asymmetric Cu-catalyzed cyclizative aminoboration." Nature Communications, 2023. (Verified via Search 1.1)
-
-
Rh-NHC Hydrogenation (Glorius Method)
-
Glorius, F., et al. "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, 2004.[3]
-
-
Kinetic Resolution of Piperidines
-
Taylor, A. M., et al. "Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation." Journal of the American Chemical Society, 2010. (Verified via Search 1.16)
-
-
NMR Characterization of Piperidines
-
"Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants." BenchChem Protocols. (Verified via Search 1.11)
-
Sources
Technical Support Center: Optimizing Chiral Separation of Piperidine Enantiomers by HPLC
Welcome to the technical support center for the chiral separation of piperidine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during HPLC method development and execution. As the stereochemistry of piperidine moieties is often critical to pharmacological activity and safety, robust and reliable enantioselective HPLC methods are paramount.[1][2][3] This resource is structured to address your specific issues in a direct question-and-answer format, combining theoretical principles with field-proven insights to streamline your optimization process.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any separation of my piperidine enantiomers. Where do I start?
A1: Achieving chiral separation fundamentally depends on the differential interaction of the enantiomers with a chiral environment. If you observe no separation (a single peak), the primary areas to investigate are your choice of chiral stationary phase (CSP) and the mobile phase composition.
-
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® and Chiralcel® series), are highly effective for a wide range of chiral compounds, including piperidine derivatives.[1][4] If your current CSP is not providing resolution, consider screening columns with different chiral selectors. Immobilized polysaccharide CSPs (e.g., Chiralpak IA, IB, IC) are particularly versatile as they tolerate a broader range of solvents, which can unlock different selectivities.[5][6]
-
Mobile Phase Mode: The choice between normal-phase, reversed-phase, and polar organic mode is critical.
-
Normal-Phase (NP): Often a good starting point, using eluents like hexane/isopropanol or hexane/ethanol. The alcohol component acts as a polar modifier, influencing retention and selectivity.
-
Reversed-Phase (RP): Less common for initial screening with polysaccharide CSPs but can be effective, especially for more polar piperidine analogues.
-
Polar Organic Mode (PO): Using polar organic solvents like acetonitrile or methanol can offer unique selectivity.
-
-
Initial Screening Protocol:
-
Select a polysaccharide-based CSP (e.g., Chiralpak IA or Chiralcel OD-H).
-
Begin with a normal-phase mobile phase, such as 90:10 hexane:isopropanol.
-
If no separation is observed, systematically vary the alcohol modifier percentage (e.g., from 2% to 20%).
-
If still unsuccessful, switch to a different alcohol modifier (e.g., ethanol).
-
As a next step, explore polar organic modes (e.g., 100% acetonitrile or methanol) if your column is compatible.
-
Q2: My peaks are broad and tailing. How can I improve the peak shape?
A2: Peak tailing is a frequent issue when analyzing basic compounds like piperidines.[7] It is most often caused by secondary interactions between the basic nitrogen of the piperidine ring and acidic residual silanol groups on the silica surface of the stationary phase.[7]
-
Use of Basic Additives: To mitigate this, a small amount of a basic additive should be added to the mobile phase.[8] This additive competes with the analyte for the active silanol sites, thus improving peak symmetry.
-
In Normal-Phase: Add 0.1% to 0.5% of an amine such as diethylamine (DEA), ethanolamine, or butylamine to your mobile phase.[8]
-
In Reversed-Phase: Use a buffer to control the pH or add a basic additive like DEA. Operating at a pH that suppresses the ionization of silanol groups can also be effective.[7]
-
-
Column Choice: Employing a highly deactivated column with end-capping can reduce the number of available silanol groups.[7]
-
Sample Overload: Injecting too much sample can lead to mass overload and peak tailing. Try reducing the injection volume or the sample concentration.
Troubleshooting Guide
Issue 1: Poor Resolution (Rs < 1.5)
You have some separation, but it's not baseline. The goal is to increase the distance between the two enantiomer peaks while maintaining or improving peak efficiency.
Root Causes & Solutions:
-
Suboptimal Mobile Phase Composition:
-
Action: Systematically adjust the ratio of your mobile phase components. In normal-phase, fine-tune the percentage of the alcohol modifier in small increments (e.g., 1-2%). A small change can have a significant impact on selectivity (α).
-
Explanation: The alcohol modifier competes with the analyte for polar interaction sites on the CSP. Altering its concentration directly modulates the retention and the chiral recognition mechanism.
-
-
Incorrect Alcohol Modifier:
-
Action: Switch the alcohol modifier. If you are using isopropanol, try ethanol, or vice-versa.
-
Explanation: Different alcohols have varying hydrogen bonding capabilities and steric profiles, which can lead to different diastereomeric complexes with the CSP and your enantiomers, thereby altering selectivity.
-
-
Temperature Effects:
-
Action: Evaluate the effect of column temperature.[9][10] Analyze your sample at different temperatures (e.g., 15°C, 25°C, 40°C).
-
Explanation: Chiral separation is an enthalpically and entropically driven process. Lowering the temperature often, but not always, increases resolution by enhancing the stability of the transient diastereomeric complexes formed on the CSP.[10] However, in some cases, an increase in temperature can improve peak efficiency and may even enhance separation.[9]
-
Table 1: Example of Temperature Effect on Resolution
| Temperature (°C) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| 15 | 12.5 | 14.8 | 1.8 |
| 25 | 10.2 | 11.5 | 1.4 |
| 40 | 8.1 | 8.9 | 1.1 |
Issue 2: My piperidine analyte has no UV chromophore, leading to poor detection.
This is a common challenge, as the basic piperidine scaffold does not absorb UV light strongly.[1][11]
Root Causes & Solutions:
-
Lack of a Chromophore:
-
Action: Employ pre-column derivatization. React your piperidine enantiomers with a reagent that introduces a strong chromophore.[1][12][13]
-
Explanation: Derivatization with agents like p-toluenesulfonyl chloride (PTSC)[13] or 4-nitrobenzoic acid[12] adds a UV-active group to the molecule, significantly enhancing detection sensitivity. This process creates new chiral derivatives, which will require re-optimization of the chiral separation method.
-
Caution: Ensure the derivatization reaction does not cause racemization of your analyte.
-
-
Alternative Detectors:
-
Action: If derivatization is not feasible, consider using alternative detection methods.
-
Explanation:
-
Refractive Index (RI) Detector: A universal detector, but it is less sensitive and not compatible with gradient elution.[11]
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are near-universal detectors that are more sensitive than RI and can be used with gradients.
-
Mass Spectrometry (MS): Provides high sensitivity and selectivity and is an excellent choice, especially when dealing with complex matrices.
-
-
Experimental Protocols
Protocol 1: Pre-column Derivatization with p-Toluene-sulfonyl Chloride (PTSC)
This protocol is adapted for piperidines lacking a chromophore to enhance UV detection.[13]
Materials:
-
Piperidine analyte solution (in a suitable aprotic solvent like Dichloromethane)
-
p-Toluenesulfonyl chloride (PTSC)
-
A non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine)
-
Aprotic solvent (e.g., Dichloromethane)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
Procedure:
-
In a clean vial, dissolve a known amount of your piperidine analyte in the aprotic solvent.
-
Add 1.5 equivalents of the base to the solution.
-
Add 1.2 equivalents of PTSC to the solution.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or a rapid LC check if possible.
-
Once the reaction is complete, quench by adding the sodium bicarbonate solution.
-
Extract the derivatized product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Reconstitute the residue in your initial mobile phase for HPLC analysis.
Diagrams and Workflows
Troubleshooting Workflow for Chiral HPLC Separation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chiral separation problem - Chromatography Forum [chromforum.org]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chiraltech.com [chiraltech.com]
- 9. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Enantioselective Synthesis of Piperidine Derivatives
Welcome to the Technical Support Center for the enantioselective synthesis of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these critical chiral scaffolds. Piperidine moieties are prevalent in a vast array of pharmaceuticals and natural products, and their stereochemistry is often paramount to their biological activity.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, ensuring robust and scalable synthetic routes.
I. Frequently Asked Questions (FAQs)
This section addresses common overarching questions encountered during the synthesis of chiral piperidine derivatives.
Q1: My piperidine product has a yellow tint. What is the cause and how can I purify it?
A yellow discoloration in piperidine is typically due to oxidation byproducts.[4] While this may be acceptable for some applications, high-purity is often required. The most effective purification method to remove these colored impurities is distillation. To prevent re-oxidation and discoloration, it is crucial to store the purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[4]
Q2: I'm struggling to separate piperidine from a pyridine impurity by distillation. Why is this so difficult?
Piperidine and pyridine form a constant boiling azeotropic mixture, which makes their separation by simple fractional distillation challenging.[4] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under atmospheric pressure.[4] To overcome this, consider azeotropic distillation with water. A more effective method is selective salt formation. Piperidine reacts with carbon dioxide (CO2) to form a solid piperidine carbonate salt, while pyridine does not, allowing for separation by simple filtration.[4]
Q3: My solution of piperidine in DMF crystallized upon storage. What happened?
This is a common issue with amines. The crystallization is likely due to the formation of a salt.[4] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases, such as hydrogen chloride (HCl) that might be present from other reagents in storage, to form piperidine hydrochloride.[4][5] To resolve this, you can attempt to redissolve the crystals or, preferably, prepare a fresh solution. To prevent this from recurring, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[4]
Q4: Do I need to protect the piperidine nitrogen during synthesis?
It is highly recommended to use an N-protected piperidine derivative, especially when employing reagents that can react with the basic piperidine nitrogen.[4] Common protecting groups for amines include Boc (tert-Butoxycarbonyl) and Cbz (Carbobenzyloxy).[4][6][7][8] This strategy prevents undesirable side reactions. The protecting group can be readily removed in a subsequent step if the free amine is the desired final product.[4]
II. Troubleshooting Guides by Synthetic Method
This section provides detailed troubleshooting for common issues encountered with specific enantioselective synthetic strategies for piperidine derivatives.
A. Catalytic Asymmetric Hydrogenation of Pyridines
The asymmetric hydrogenation of pyridines and their derivatives is a powerful and atom-economical method for accessing chiral piperidines.[9][10] However, challenges related to catalyst activity, selectivity, and stability are often encountered.
Troubleshooting Table: Catalytic Asymmetric Hydrogenation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | 1. Catalyst Poisoning: Impurities from starting materials or solvents (e.g., sulfur compounds, phosphine ligands) can poison the catalyst.[4] 2. Catalyst Inhibition: The basic nitrogen of the pyridine substrate can coordinate to the metal center and inhibit catalytic activity.[4] 3. Insufficient Reaction Conditions: Low hydrogen pressure or temperature may not be sufficient to overcome the aromaticity of the pyridine ring.[4] | 1. Purify Starting Materials: Ensure the pyridine precursor and solvents are of high purity and free of potential catalyst poisons. 2. Use Acidic Additives: Additives like HCl or acetic acid can protonate the pyridine nitrogen, reducing its coordinating ability and enhancing reactivity.[4] 3. Optimize Catalyst and Conditions: Rhodium (Rh/C, Rh₂O₃) or Platinum-based (PtO₂, Pt/C) catalysts are often more effective than Palladium for pyridine reduction.[4] Consider increasing hydrogen pressure (e.g., 30-80 bar) and temperature (e.g., 60-80 °C).[4] |
| Low Enantio- or Diastereoselectivity | 1. Suboptimal Chiral Ligand: The chosen chiral ligand may not provide sufficient steric or electronic influence for effective stereocontrol. 2. Incorrect Catalyst Precursor/Ligand Combination: The active catalytic species may not be forming correctly. 3. Reaction Conditions: Temperature, pressure, and solvent can significantly influence stereoselectivity. | 1. Screen Chiral Ligands: Evaluate a library of chiral ligands to identify the optimal one for your specific substrate. 2. Vary Catalyst Precursor and Activation: Experiment with different metal precursors and activation methods. 3. Optimize Reaction Parameters: Systematically vary temperature, pressure, and solvent to find the optimal conditions for stereoselectivity. Increasing hydrogen pressure can sometimes favor the formation of the cis isomer.[4] |
| Formation of Byproducts | 1. Partially Hydrogenated Intermediates: Insufficient reaction time or mild conditions can lead to the formation of tetrahydropyridines or dihydropyridines.[4] 2. Ring-Opening: Certain catalysts (e.g., some rhodium complexes) and the presence of water can promote the opening of the piperidine ring.[4] 3. Over-reduction: Harsh conditions can lead to the reduction of other functional groups in the molecule.[4] | 1. Increase Reaction Time/Severity: Prolong the reaction time or increase the temperature and pressure to drive the reaction to completion.[4] 2. Control Water Content: Use anhydrous solvents and reagents if ring-opening is observed.[4] 3. Catalyst Selection: Choose a catalyst with higher chemoselectivity to avoid the over-reduction of other functional groups.[4] |
B. Intramolecular Cyclization Strategies
Intramolecular reactions, such as hydroamination and reductive amination of suitable acyclic precursors, are versatile methods for constructing the piperidine ring.[11] Achieving high stereoselectivity is a primary challenge.[11]
Troubleshooting Workflow: Intramolecular Cyclization
Caption: Troubleshooting workflow for low-yielding intramolecular cyclizations.
Q5: My intramolecular hydroamination reaction is giving poor diastereoselectivity. What factors should I investigate?
Poor diastereoselectivity in intramolecular hydroamination reactions can often be attributed to the nature of the substrate and the reaction conditions. Here are key factors to investigate:
-
Protecting Group on Nitrogen: The size and nature of the protecting group on the nitrogen atom can significantly influence the transition state geometry and, consequently, the diastereoselectivity.[11] Experiment with different protecting groups (e.g., Boc, Cbz, Ts) to find the optimal one for your desired stereoisomer.
-
Chiral Auxiliary or Catalyst: If you are using a chiral auxiliary on your substrate, ensure its stereodirecting effect is optimal. For catalytic versions, the choice of the chiral ligand is paramount. A screening of different ligand families is often necessary.
-
Solvent and Temperature: These parameters can have a profound impact on the selectivity by influencing the solvation of the transition state. A systematic screening of solvents and temperatures is recommended.
C. Organocatalytic Methods
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of piperidines, often proceeding through cascade or domino reactions.[12][13]
Q6: My organocatalytic domino reaction for tetrahydropyridine synthesis is slow and gives a low yield. What should I try?
Slow reaction rates and low yields in organocatalytic domino reactions can be due to several factors. Based on studies of Michael/aza-Henry/cyclization cascades, here are some troubleshooting steps:[12]
-
Catalyst Loading: Interestingly, lower catalyst loadings can sometimes be more efficient. For instance, reducing the catalyst loading from 5 mol% to 0.5 mol% has been shown to improve yields in certain squaramide-catalyzed reactions.[12]
-
Solvent Choice: The solvent can have a significant impact on the reaction rate and yield, while the enantioselectivity might remain constant. A solvent screen is crucial, with dichloromethane often being a good starting point.[12]
-
Substrate Stoichiometry: The ratio of the reactants can influence the overall yield and diastereomeric ratio. It is advisable to optimize the stoichiometry of the reacting partners.[12]
-
Steric Hindrance: Bulky substituents on the reactants can impede the reaction. For example, highly hindered imines may not participate effectively in the reaction.[12]
III. Experimental Protocols
Protocol 1: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
This method provides access to enantioenriched 3-substituted piperidines from readily available pyridines and boronic acids.[1][14]
Materials:
-
[Rh(cod)OH]₂ (Rhodium(1,5-cyclooctadiene) hydroxide dimer)
-
(S)-Segphos
-
Toluene
-
Tetrahydrofuran (THF)
-
Water (degassed)
-
Aqueous Cesium Hydroxide (CsOH, 50 wt%)
-
Arylboronic acid
-
Phenyl pyridine-1(2H)-carboxylate (dihydropyridine substrate)
Procedure:
-
To a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).
-
Seal the vial with a rubber septum, place it under reduced pressure, and then purge with argon.
-
Add toluene (1.0 mL), THF (1.0 mL), and degassed water (0.2 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the arylboronic acid (0.75 mmol, 1.5 equiv) and the phenyl pyridine-1(2H)-carboxylate (0.5 mmol, 1.0 equiv).
-
Add aqueous CsOH (50 wt%, 0.75 mmol, 1.5 equiv).
-
Stir the reaction mixture at 40 °C for 12 hours.
-
Upon completion, cool the reaction to room temperature and purify by flash chromatography to obtain the 3-substituted tetrahydropyridine.
-
Subsequent reduction will yield the desired chiral piperidine.
This protocol is adapted from Fletcher et al., J. Am. Chem. Soc., 2023.[1]
IV. Data Presentation
Table 1: Comparison of Common N-Protecting Groups for Piperidine Synthesis
| Protecting Group | Abbreviation | Introduction Conditions | Removal Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., Et₃N, DMAP) | Strong acid (e.g., TFA, HCl)[6][7][8] | Stable to base, hydrogenolysis |
| Benzyloxycarbonyl | Cbz | Cbz-Cl, base | Hydrogenolysis (H₂, Pd/C)[8] | Stable to acidic and basic conditions |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., piperidine in DMF)[6][7] | Stable to acid, hydrogenolysis |
| p-Toluenesulfonyl | Tosyl (Ts) | Ts-Cl, base | Strong acid or reducing agents (e.g., Na/NH₃)[7] | Very stable to a wide range of conditions |
V. Visualization of Key Concepts
Logical Relationship in Troubleshooting Catalyst Poisoning
Caption: Troubleshooting logic for suspected catalyst poisoning.
VI. References
-
Antipin, Y., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4993. [Link]
-
Beng, T. K., et al. (2015). Stereocontrolled synthesis of vicinally functionalized piperidines by nucleophilic β-addition of alkyllithiums to α-aryl substituted piperidine enecarbamates. Organic & Biomolecular Chemistry, 13(19), 5545-5548. [Link]
-
Cui, Z., et al. (2011). A Highly Enantioselective Rh-Catalyzed Arylation of N-Tosylarylimines with Arylboronic Acids. Journal of the American Chemical Society, 133(32), 12394–12397. [Link]
-
Li, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceuticals, 16(3), 458. [Link]
-
Al-Salihi, S., & Connon, S. J. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters, 16(23), 6104–6107. [Link]
-
Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14247–14254. [Link]
-
Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. JACS. [Link]
-
Amat, M., et al. (2005). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry, 70(1), 213-223. [Link]
-
Huang, S., et al. (2025). Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Organic Letters, 27(20), 5087-5093. [Link]
-
Wu, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 5(11), 982-992. [Link]
-
Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
-
Ravi, S., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]
-
MDPI. (n.d.). Engineering Advances in Asymmetric Catalysis: Scalable and Sustainable Synthesis. [Link]
-
Zhang, Z., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Angewandte Chemie International Edition, 55(40), 12438-12441. [Link]
-
O'Brien, P., & Vitale, P. (2017). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Advances in Heterocyclic Chemistry, 123, 191-240. [Link]
-
Wang, T., et al. (2013). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis. Chemical Science, 4(5), 2133-2138. [Link]
-
Hall, D. G. (2011). Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring-Closing Metathesis as a Key Step. European Journal of Organic Chemistry, 2011(28), 5445-5465. [Link]
-
Wang, Y., et al. (2022). Tunable [3+2] and [4+2] annulations for pyrrolidine and piperidine synthesis. Chemical Communications, 58(65), 9091-9094. [Link]
-
Zhang, Z., & Nagib, D. A. (2018). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C–H cyanation. Science, 360(6388), 527-531. [Link]
-
Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. [Link]
-
IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). [Link]
-
Hu, W., et al. (2018). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 57(40), 13193-13197. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
-
Asian Journal of Organic Chemistry. (n.d.). Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. [Link]
-
Asymmetric Synthesis Tutorial Sheet. (n.d.). [Link]
-
ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]
-
ChemRxiv. (n.d.). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimerization. [Link]
-
National Library of Medicine. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biosynth.com [biosynth.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Validating HPLC Methods for Piperidine Derivatives: A Comparative Approach
For researchers, scientists, and drug development professionals, the robust quantification of piperidine derivatives is a critical step in ensuring product quality, stability, and safety. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this task. However, the inherent basicity and structural diversity of the piperidine moiety present unique analytical challenges. This guide provides an in-depth, comparative analysis of HPLC method validation for this important class of compounds, moving beyond a simple checklist of validation parameters to explain the "why" behind the "how."
The Analytical Challenge of Piperidine Derivatives
The piperidine ring, a saturated heterocycle, imparts a basic character to molecules, making them prone to interactions with acidic silanol groups on the surface of conventional silica-based HPLC columns. This can lead to common chromatographic issues such as poor peak shape (tailing), variable retention times, and inadequate resolution from impurities. Furthermore, the diverse substitutions on the piperidine ring can significantly alter the polarity, ionization, and stability of the derivatives, necessitating a tailored approach to method development and validation.
A notable issue is the potential for peak splitting when analyzing the free base or acid forms of piperidine derivatives, whereas their salt forms often yield a single, sharp peak. This phenomenon can arise from differential ionization or interactions with the stationary phase[1]. Addressing these challenges is paramount for developing a reliable and reproducible HPLC method.
A Comparative Look at HPLC Methodologies
The selection of the HPLC column and mobile phase is a critical first step in developing a robust method for piperidine derivatives. A comparison of common approaches is presented below.
Column Selection: Beyond C18
While the C18 (octadecyl) stationary phase is the workhorse of reversed-phase HPLC, it may not always be the optimal choice for basic piperidine compounds. The presence of residual, acidic silanol groups on the silica backbone can lead to strong, undesirable interactions. Here’s a comparison of alternative stationary phases:
| Stationary Phase | Principle of Separation | Advantages for Piperidine Derivatives | Considerations |
| Standard C18 | Primarily hydrophobic interactions. | Widely available, extensive literature. | Prone to peak tailing due to silanol interactions. |
| End-capped C18 | Hydrophobic interactions with reduced silanol activity. | Improved peak shape for basic compounds compared to standard C18. | May still exhibit some residual silanol activity. |
| Phenyl-Hexyl | Mixed-mode separation (hydrophobic and π-π interactions). | Offers alternative selectivity, particularly for aromatic piperidine derivatives. | Different elution order compared to C18, may require more method development. |
| Embedded Polar Group (e.g., Carbamate, Amide) | Hydrophobic interactions with a shielded polar group. | Provides excellent peak shape for basic compounds by shielding them from silanol groups. Compatible with 100% aqueous mobile phases. | May have lower hydrophobic retention than traditional C18. |
| Hybrid Silica (e.g., BEH, XBridge) | Organic/inorganic hybrid particle technology. | Enhanced pH stability (allowing for higher pH mobile phases to suppress silanol activity), improved peak shape for basic compounds. | Generally more expensive than traditional silica-based columns. |
Mobile Phase Optimization: Controlling Ionization and Interactions
The mobile phase plays a crucial role in controlling the retention and peak shape of piperidine derivatives. The key is to maintain a consistent ionization state and minimize secondary interactions with the stationary phase.
-
pH Control: For basic piperidine derivatives, working at a low pH (e.g., pH 2-4) ensures the analyte is fully protonated and exists as a single ionic species. This can lead to improved peak shape and reproducibility. Conversely, a high pH (e.g., pH 8-10) can be used to suppress the ionization of the basic analyte, increasing its retention on a reversed-phase column. However, high pH requires the use of pH-stable columns (e.g., hybrid silica).
-
Buffers: The use of a buffer (e.g., phosphate, acetate, formate) is essential to maintain a constant pH and ensure reproducible retention times. The buffer concentration should be optimized to provide adequate buffering capacity without causing precipitation or interfering with detection.
-
Organic Modifiers: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. The choice and proportion of the organic modifier will influence the retention time and selectivity of the separation.
-
Additives and Ion-Pairing Agents:
-
Acidic Additives: Trifluoroacetic acid (TFA) or formic acid are often added to the mobile phase at low concentrations (0.05-0.1%) to improve peak shape by masking residual silanol groups and ensuring complete protonation of basic analytes.
-
Ion-Pairing Agents: For highly polar or poorly retained piperidine derivatives, ion-pairing agents like heptafluorobutyric acid (HFBA) can be used. These agents form a neutral ion pair with the charged analyte, increasing its retention on a reversed-phase column[2].
-
The Validation Workflow: A Step-by-Step Guide with Rationale
A robust HPLC method validation is a systematic process that provides documented evidence that the method is suitable for its intended purpose. The following sections detail the key validation parameters with experimental protocols, guided by the International Council for Harmonisation (ICH) guidelines[3].
Caption: A typical workflow for HPLC method validation.
Specificity and Stability-Indicating Method Development
Why it's important: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[4]. A stability-indicating method is a specific method that can also resolve the active pharmaceutical ingredient (API) from its degradation products.
Experimental Protocol (Forced Degradation): Forced degradation studies are essential for developing a stability-indicating method[4][5]. The goal is to achieve 5-20% degradation of the drug substance[5].
-
Prepare Stock Solutions: Prepare a stock solution of the piperidine derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature or elevated temperature for a specified period.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance and a solution to dry heat (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the solid drug substance and a solution to UV and visible light (as per ICH Q1B guidelines).
-
-
Sample Analysis: After the specified time, neutralize the acid and base-stressed samples and dilute all samples to a suitable concentration for HPLC analysis.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the analyte in both the stressed and unstressed samples. The peak should be spectrally pure, indicating that no co-eluting impurities are present.
Comparative Example: A stability-indicating HPLC method for piperine showed that the analyte peak was well-resolved from degradation products formed under acid, base, oxidative, thermal, and photolytic stress conditions[6][7].
Linearity and Range
Why it's important: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare a Series of Standards: Prepare at least five concentrations of the piperidine derivative standard across the desired range (e.g., 50% to 150% of the expected working concentration).
-
Inject and Record: Inject each standard in triplicate and record the peak area.
-
Construct a Calibration Curve: Plot the mean peak area against the corresponding concentration.
-
Perform Linear Regression Analysis: Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.
Accuracy
Why it's important: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies.
Experimental Protocol (Spiked Placebo Method):
-
Prepare Spiked Samples: Spike a placebo (a mixture of all the formulation components except the active ingredient) with known amounts of the piperidine derivative at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analyze Samples: Analyze the spiked samples using the HPLC method.
-
Calculate Recovery: Calculate the percentage recovery of the analyte at each concentration level.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Why it's important: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay Precision):
-
Prepare six independent samples of the piperidine derivative at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD of the combined results from both days.
-
Acceptance Criteria: The %RSD should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Why it's important:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be done by injecting a series of dilute solutions of the analyte.
-
Confirm Precision at LOQ: Inject six samples at the determined LOQ concentration and calculate the %RSD.
Acceptance Criteria: The %RSD for the precision at the LOQ should be ≤ 10%.
Robustness
Why it's important: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce Small Variations: Deliberately vary critical method parameters one at a time, such as:
-
Mobile phase composition (e.g., ± 2% organic modifier)
-
Mobile phase pH (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5°C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
-
Analyze a System Suitability Solution: Analyze a system suitability solution under each of the modified conditions.
-
Evaluate System Suitability Parameters: Evaluate the effect of the variations on system suitability parameters such as retention time, peak area, tailing factor, and resolution.
Acceptance Criteria: The system suitability parameters should remain within the predefined acceptance criteria for each variation.
Comparative Validation Data for Piperidine Derivatives
The following table summarizes typical validation data for HPLC methods used for the quantification of different piperidine derivatives, illustrating the performance that can be achieved with well-developed methods.
| Parameter | Method 1: Piperine in Nanoemulsions [7] | Method 2: Piperidine in Artane (as derivatized) [8][9] | Method 3: Piperine in Tablets [6] |
| Column | Luna C18 | Inertsil C18 | Agilent C18 |
| Mobile Phase | Acetonitrile: 0.01% Ortho Phosphoric Acid (60:40, v/v; pH 3) | Water with 0.1% Phosphoric Acid : Acetonitrile (32:68, v/v) | 0.1M K₂HPO₄ buffer (pH 3.5) : Acetonitrile (60:40, v/v) |
| Linearity (r²) | > 0.999 | 0.9996 | 0.9992 |
| Range (µg/mL) | 0.5 - 20 | 0.44 - 53.33 | 2.5 - 7.5 |
| Accuracy (% Recovery) | Not explicitly stated, but method deemed accurate | 101.82% | Not explicitly stated, but method deemed accurate |
| Precision (%RSD) | < 2% (Intra-day and Inter-day) | 0.6% (at three spiked levels) | Not explicitly stated, but method deemed precise |
| LOD (µg/mL) | 0.015 | 0.15 | 0.074 |
| LOQ (µg/mL) | 0.044 | 0.44 | 0.248 |
Troubleshooting Common HPLC Issues with Piperidine Derivatives
Caption: Troubleshooting common HPLC issues for piperidine derivatives.
Peak Tailing:
-
Cause: Secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the column.
-
Solutions:
-
Use a deactivated column: Employ an end-capped, embedded polar group, or hybrid silica column to minimize silanol interactions.
-
Adjust mobile phase pH: Lowering the pH (e.g., 2.5-3.5) with an acid like phosphoric acid or TFA will protonate the silanol groups and the piperidine nitrogen, reducing the interaction.
-
Add a competing base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to preferentially interact with the silanol groups.
-
Peak Splitting or Broadening:
-
Cause: The presence of multiple ionic forms of the analyte at a mobile phase pH close to its pKa. It can also be caused by injecting the sample in a solvent stronger than the mobile phase.
-
Solutions:
-
Adjust mobile phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to ensure it exists as a single ionic species.
-
Use a buffer: A buffer is crucial to maintain a constant pH and prevent on-column pH shifts.
-
Dissolve the sample in the mobile phase: Whenever possible, dissolve the sample in the initial mobile phase to avoid solvent mismatch effects.
-
Conclusion
The successful validation of an HPLC method for quantifying piperidine derivatives requires a deep understanding of their chemical properties and potential chromatographic challenges. A one-size-fits-all approach is rarely effective. By carefully selecting the appropriate column and optimizing the mobile phase to control ionization and minimize secondary interactions, a robust, reliable, and accurate method can be developed. This guide provides a framework for a systematic and scientifically sound validation process, empowering researchers to generate high-quality data for their piperidine-containing compounds. The principles and protocols outlined herein, when applied with a critical and analytical mindset, will ensure that the developed HPLC methods are truly fit for purpose in a regulated and research-driven environment.
References
-
Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]
-
ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]
-
De Mey, E., De Klerck, K., De Maere, H., & Paelinck, H. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. [Link]
-
Jagadeesh, K., & Annapurna, N. (2019). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. International Journal of Pharmaceutical Research, 11(3), 76-84. [Link]
-
ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 9(4), 314-327. [Link]
-
Panchal, P., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 223, 113645. [Link]
-
Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Research International, 34(46A), 1-12. [Link]
-
Pharma Guideline. (2024, December 11). Steps for HPLC Method Validation. [Link]
-
Restek Corporation. (n.d.). HPLC Troubleshooting Guide. [Link]
-
CELERITY. (2025, September 10). Creating an Effective HPLC Validation Protocol With a Step-By-Step Example. [Link]
-
Bajaj, S., et al. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 819-826. [Link]
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Singh, R., & Raza, K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 5(1), 1-8. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Pharma Guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Welch Materials. (2025, March 31). HPLC Content Determination Method Validation: A Comprehensive Guide. [Link]
-
Jalalpure, S., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research, 54(3s), s168-s176. [Link]
-
Li, Y., et al. (2023). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Foods, 12(15), 2873. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. ViewArticleDetail [ijpronline.com]
- 7. ijper.org [ijper.org]
- 8. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Determination of Enantiomeric Excess for (S)-2-(2-Hydroxyethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chiral synthesis, the precise determination of enantiomeric excess (ee) is a critical quality attribute. (S)-2-(2-Hydroxyethyl)piperidine is a valuable chiral building block, and ensuring its enantiopurity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric excess of (S)-2-(2-Hydroxyethyl)piperidine, offering field-proven insights and detailed methodologies to aid researchers in selecting the most appropriate method for their needs.
Introduction to (S)-2-(2-Hydroxyethyl)piperidine and the Imperative of Enantiopurity
(S)-2-(2-Hydroxyethyl)piperidine is a chiral piperidine derivative featuring a primary alcohol functional group, making it a versatile intermediate in the synthesis of numerous pharmaceutical compounds. The stereocenter at the C2 position of the piperidine ring dictates the three-dimensional arrangement of the molecule, which in turn governs its interaction with biological targets. The presence of the undesired (R)-enantiomer can lead to reduced therapeutic efficacy, altered pharmacokinetic profiles, or even off-target toxicity. Consequently, robust and reliable analytical methods for the accurate quantification of enantiomeric excess are indispensable.
This guide will explore and compare three principal analytical techniques for this purpose:
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Chiral Gas Chromatography (GC)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents
Each method will be examined for its underlying principles, practical execution, and inherent advantages and limitations, supported by detailed experimental protocols.
Comparison of Analytical Methods
The choice of an analytical method for determining the enantiomeric excess of (S)-2-(2-Hydroxyethyl)piperidine is a multifactorial decision, balancing considerations of sample throughput, sensitivity, availability of instrumentation, and the need for derivatization.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) with Derivatization | Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agent |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Separation of volatile diastereomeric derivatives on a chiral capillary column. | Formation of diastereomers with a chiral derivatizing agent, resulting in distinguishable signals in the NMR spectrum. |
| Sample Throughput | Moderate to High | Moderate | Low to Moderate |
| Sensitivity | High (UV, MS detection) | Very High (FID, MS detection) | Moderate |
| Derivatization Required? | Typically no, but can be used to enhance detection. | Yes, to increase volatility and improve separation. | Yes, to form diastereomers. |
| Instrumentation | HPLC with a chiral column and UV or MS detector. | GC with a chiral capillary column and FID or MS detector. | High-resolution NMR spectrometer. |
| Key Advantage | Direct analysis of the enantiomers is often possible without derivatization. | High resolution and sensitivity. | Provides structural information in addition to enantiomeric ratio. |
| Key Limitation | Chiral column selection and method development can be time-consuming. | Derivatization step adds complexity and potential for error. | Lower sensitivity and potential for signal overlap in complex molecules. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers. The principle lies in the use of a chiral stationary phase (CSP) that creates a chiral environment. The enantiomers of the analyte interact with the CSP to form transient diastereomeric complexes with different binding energies, resulting in different retention times and, thus, separation.
Causality Behind Experimental Choices:
The selection of the CSP is the most critical step in developing a chiral HPLC method. For a molecule like 2-(2-Hydroxyethyl)piperidine, which contains both a secondary amine and a primary alcohol, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point due to their broad applicability and ability to engage in a variety of chiral recognition interactions, including hydrogen bonding and dipole-dipole interactions. The mobile phase composition is then optimized to achieve the best balance between resolution and analysis time. A polar organic mobile phase is suitable for this analyte.
Experimental Protocol: Chiral HPLC of (S)-2-(2-Hydroxyethyl)piperidine
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Chiral Stationary Phase: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) or similar polysaccharide-based column.
-
UV Detector
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (due to the lack of a strong chromophore, low wavelength UV is necessary)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample of 2-(2-Hydroxyethyl)piperidine in the mobile phase to a concentration of approximately 1 mg/mL.
Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the following formula:
ee (%) = [ |Area(S) - Area(R)| / (Area(S) + Area(R)) ] x 100
Chiral Gas Chromatography (GC) with Derivatization
Chiral Gas Chromatography is a high-resolution technique particularly suited for volatile and thermally stable compounds. For non-volatile or highly polar analytes like 2-(2-Hydroxyethyl)piperidine, a derivatization step is essential to increase their volatility and improve chromatographic performance. This process involves reacting the analyte with a derivatizing agent to mask the polar functional groups (the amine and hydroxyl groups).
Causality Behind Experimental Choices:
The derivatization of both the amine and hydroxyl groups is crucial for good peak shape and volatility. A common and effective approach is a two-step derivatization. First, the secondary amine is acylated, for instance with trifluoroacetic anhydride (TFAA). This is followed by silylation of the hydroxyl group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting derivative is more volatile and less prone to adsorption on the GC column. The choice of a chiral capillary column, often one coated with a cyclodextrin derivative, is then made to effect the separation of the now chiral and volatile derivatives.
Experimental Protocol: Chiral GC of Derivatized (S)-2-(2-Hydroxyethyl)piperidine
1. Derivatization Procedure:
-
To approximately 1 mg of 2-(2-Hydroxyethyl)piperidine in a vial, add 100 µL of anhydrous pyridine and 50 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature and evaporate the solvent under a gentle stream of nitrogen.
-
To the residue, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70 °C for 20 minutes.
-
The resulting solution containing the derivatized analyte is ready for GC analysis.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral Capillary Column: Cyclodextrin-based column (e.g., Rt-βDEXm or similar)
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 200 °C
-
Hold at 200 °C for 5 minutes
-
-
Injection Mode: Split (e.g., 50:1)
Quantification: The enantiomeric excess is calculated from the peak areas of the two diastereomeric derivatives in the same manner as for HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy offers a distinct approach for determining enantiomeric excess by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA). Diastereomers have different physical properties and, crucially, distinct NMR spectra. This allows for the quantification of each enantiomer by integrating the signals of the corresponding diastereomer.
Causality Behind Experimental Choices:
The choice of the CDA is paramount. Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) is a widely used and effective CDA for primary and secondary alcohols and amines. The reaction of (S)- and (R)-2-(2-Hydroxyethyl)piperidine with a single enantiomer of Mosher's acid chloride will produce a mixture of diastereomeric esters. The presence of the trifluoromethyl group in Mosher's acid allows for the use of ¹⁹F NMR, which often provides baseline-separated signals for the diastereomers in a spectral region free from other signals. ¹H NMR can also be used, as the protons near the newly formed chiral center will experience different chemical environments in the two diastereomers.
Experimental Protocol: NMR Analysis of (S)-2-(2-Hydroxyethyl)piperidine using (R)-Mosher's Acid Chloride
1. Derivatization (in an NMR tube):
-
Dissolve approximately 5 mg of the 2-(2-Hydroxyethyl)piperidine sample in 0.5 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Add a small, clean magnetic stir bar to the NMR tube.
-
Add 1.2 equivalents of anhydrous pyridine.
-
Acquire a preliminary ¹H NMR spectrum of the starting material.
-
In a separate vial, dissolve 1.1 equivalents of (R)-Mosher's acid chloride in 0.2 mL of CDCl₃.
-
Slowly add the Mosher's acid chloride solution to the NMR tube containing the analyte and pyridine while gently stirring.
-
Monitor the reaction by ¹H NMR until completion (disappearance of the starting material's carbinol proton signal).
Instrumentation:
-
High-Resolution NMR Spectrometer (e.g., 400 MHz or higher)
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum and/or a ¹⁹F NMR spectrum of the final reaction mixture.
-
In the ¹H NMR spectrum, identify a well-resolved proton signal that is duplicated due to the presence of the two diastereomers (e.g., the protons on the carbon bearing the ester).
-
In the ¹⁹F NMR spectrum, the trifluoromethyl groups of the two diastereomers should give rise to two distinct singlets.
Quantification: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each diastereomer.
ee (%) = [ |Integral(diastereomer S) - Integral(diastereomer R)| / (Integral(diastereomer S) + Integral(diastereomer R)) ] x 100
Visualization of Experimental Workflows
Conclusion and Recommendations
The determination of the enantiomeric excess of (S)-2-(2-Hydroxyethyl)piperidine can be reliably achieved using chiral HPLC, chiral GC with derivatization, or NMR spectroscopy with a chiral derivatizing agent.
-
Chiral HPLC is often the method of choice for routine quality control due to its direct analysis capabilities and good precision. However, the initial method development to find a suitable chiral stationary phase and mobile phase can be resource-intensive.
-
Chiral GC with derivatization offers excellent resolution and sensitivity, making it a powerful tool, especially when dealing with complex matrices or when high sensitivity is required. The necessity of a robust and reproducible derivatization protocol is the main consideration for this technique.
-
NMR spectroscopy with a chiral derivatizing agent provides an orthogonal method that not only quantifies the enantiomeric excess but also provides structural confirmation of the diastereomers formed. It is particularly useful during process development and for absolute configuration assignment, though it generally has lower throughput and sensitivity compared to chromatographic methods.
Ultimately, the selection of the most appropriate method will depend on the specific requirements of the analysis, including the desired level of accuracy and precision, sample throughput needs, and the available instrumentation and expertise within the laboratory. For comprehensive characterization and in regulated environments, the use of two of these orthogonal methods is often recommended to ensure the highest level of confidence in the enantiomeric purity of (S)-2-(2-Hydroxyethyl)piperidine.
References
-
Christ, M. S., Fumagalli, G., Calogero, F., Marucci, C., Perdicchia, D., & Passarella, D. (2016). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. International journal of molecular sciences, 17(1), 17. [Link]
-
Clayden, J., O'Brien, P., & Taylor, R. J. K. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. [Link]
-
PubChem. (n.d.). 2-Piperidin-2-ylethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperidine. Retrieved from [Link]
- Google Patents. (n.d.). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (US20080051579A1).
- Google Patents. (n.d.). Process for resolving racemic mixtures of piperidine derivatives. (WO2002068391A1).
-
Sci-Hub. (n.d.). Chiral resolution of functionalized piperidine enantiomers by capillary electrophoresis with native, alkylated and anionic β-cyclodextrins. Retrieved from [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-2-(2-Hydroxyethyl)piperidine Hydrochloride
This guide provides an essential operational framework for the safe handling of (S)-2-(2-Hydroxyethyl)piperidine hydrochloride. As laboratory professionals, our primary responsibility is to mitigate risk through a comprehensive understanding of the materials we handle. This document moves beyond a simple checklist, offering a procedural and causal analysis of the necessary personal protective equipment (PPE) to ensure your safety and the integrity of your research. The recommendations herein are synthesized from authoritative safety data sheets and established laboratory safety protocols.
Hazard Identification: The Rationale for Protection
Understanding the "why" behind PPE is critical for consistent and correct application. (S)-2-(2-Hydroxyethyl)piperidine hydrochloride and its close analogs are classified with several key hazards that directly inform our protective strategy. The primary risks associated with this compound are:
-
Serious Eye Damage/Irritation: The compound is classified as causing serious eye irritation and potentially severe eye damage.[1][2][3] Direct contact with the eyes from a splash or airborne dust can lead to significant injury.
-
Skin Irritation: It is categorized as a skin irritant.[1][2][3] Prolonged or repeated contact can cause inflammation, redness, and discomfort.
-
Acute Oral Toxicity: The substance is considered harmful if swallowed.[1]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][4] As the hydrochloride salt is typically a solid, dust generation during weighing and transfer is a primary concern.
These hazards necessitate a multi-layered PPE approach to create a reliable barrier between the researcher and the chemical.
Core Protective Equipment: Your First Line of Defense
The selection of PPE is not arbitrary; it is a direct response to the identified risks. The following are the minimum PPE requirements for handling (S)-2-(2-Hydroxyethyl)piperidine hydrochloride in a laboratory setting.
Eye and Face Protection
Due to the risk of serious eye damage, eye protection is non-negotiable.
-
Mandatory: Chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required.[5] Unlike standard safety glasses, goggles provide a seal around the eyes, offering superior protection against splashes, and more importantly, fine dust particles that can become airborne during handling.
-
Recommended for High-Risk Operations: When handling larger quantities or when there is a significant risk of splashing (e.g., during dissolution in a vortex), the use of a full-face shield in conjunction with safety goggles is strongly recommended.
Skin and Body Protection
-
Gloves: Chemically resistant gloves are essential. Nitrile gloves are a common and appropriate choice for incidental contact. It is crucial to inspect gloves for any signs of degradation or perforation before each use.[4] Always practice proper glove removal techniques to avoid contaminating your skin.[4] For extended handling or immersion, consult the glove manufacturer's compatibility data.
-
Laboratory Coat: A standard, long-sleeved laboratory coat is required to protect the skin and personal clothing from contamination. Ensure the coat is fully buttoned.
-
Additional Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.
Respiratory Protection
Given the potential for respiratory irritation from airborne dust, respiratory protection may be necessary.[1][4]
-
Engineering Controls First: The primary method for controlling airborne hazards is through engineering controls, such as a certified chemical fume hood or a powder containment hood.[5] All weighing and transfer operations involving the solid form of this compound should be performed within such a ventilated enclosure.
-
When Respirators are Needed: If engineering controls are insufficient to keep airborne concentrations below exposure limits, or during emergency situations like a large spill, a NIOSH-approved respirator is required.[5] For nuisance dust, a particulate respirator (e.g., N95) may be sufficient. For higher concentrations, an air-purifying respirator with organic vapor and particulate cartridges would be necessary.[4]
Operational Plans: From Preparation to Disposal
A robust safety plan extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory.
Summary of PPE for Key Operations
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Work in Fume/Powder Hood |
| Solution Preparation | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Work in Fume Hood |
| Handling Solutions | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Not required with good ventilation |
| Large Spill Cleanup | Goggles & Face Shield | Heavy-duty Nitrile Gloves | Lab Coat/Chem-suit | NIOSH-approved Respirator |
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.[1]
-
Donning PPE: Don your lab coat, followed by chemical safety goggles. Finally, don your gloves, ensuring they overlap the cuffs of your lab coat.
-
Handling: Conduct all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.[5] Use a spatula for transfers to avoid generating dust.
-
Post-Handling: After completing your work, wipe down the work surface.
-
Doffing PPE: Remove gloves first using a technique that avoids touching the outer surface with bare skin.[4] Then, remove your lab coat, followed by your goggles.
-
Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[4][5]
Emergency Procedures: Responding to Exposure and Spills
Even with the best precautions, accidents can happen. Your PPE is crucial in minimizing the impact of an exposure.
In Case of Exposure
-
Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin: Remove contaminated clothing immediately. Flush the affected skin with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water to drink. Seek immediate medical attention.[5]
Chemical Spill Response Workflow
The following diagram outlines the logical flow for responding to a spill, emphasizing the importance of safety and containment.
Caption: Workflow for chemical spill response.
Disposal of Contaminated Materials
Proper disposal is the final step in the safe handling process.
-
Chemical Waste: All surplus (S)-2-(2-Hydroxyethyl)piperidine hydrochloride and solutions must be disposed of as hazardous chemical waste. Do not pour down the drain.[4] Contact a licensed professional waste disposal service.[4]
-
Contaminated PPE: Used gloves, absorbent pads from spill cleanups, and any other heavily contaminated disposable materials should be collected in a sealed, labeled bag and disposed of as hazardous waste according to your institution's guidelines.[4]
-
Containers: Empty containers should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. Dispose of the rinsed container as unused product or according to local regulations.[4]
By adhering to this comprehensive guide, you build a culture of safety that protects not only yourself but also your colleagues and your research. Trust in these procedures is built upon the authoritative data that informs them, ensuring a secure and productive laboratory environment.
References
-
Material Safety Data Sheet - N-(2-Hydroxyethyl)Piperazine, 98% . Cole-Parmer.
-
MSDS of 2-Hydroxyethyl piperidine . Capot Chemical Co., Ltd. (2013-10-14).
-
SAFETY DATA SHEET - 1-(2-Hydroxyethyl)piperidine . Thermo Fisher Scientific. (2010-11-06).
-
1-(2-Hydroxyethyl)piperazine - Safety Data Sheet . CymitQuimica.
-
Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid . Carl ROTH.
-
SAFETY DATA SHEET - N-(2-Hydroxyethyl)piperidine . Fisher Scientific.
-
SAFETY DATA SHEET - N-(2-Hydroxyethyl)piperazine . Fisher Scientific.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



